N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(2-bromo-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-8(16)14-7-6-10-9-4-2-3-5-11(9)15-12(10)13/h2-5,15H,6-7H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWROPIZBUMLVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617635 | |
| Record name | N-[2-(2-Bromo-1H-indol-3-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156997-99-8 | |
| Record name | N-[2-(2-Bromo-1H-indol-3-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide is a derivative of the indole scaffold, a privileged structure in medicinal chemistry. This document provides a comprehensive technical overview of this compound, including its chemical properties, a plausible synthetic route, and an exploration of the potential biological activities and associated signaling pathways based on related indole acetamide derivatives. The information is presented to support further research and development efforts involving this and similar molecular entities.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. These data are essential for its handling, characterization, and use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 156997-99-8 | |
| Alternate CAS | 1713164-01-2 | |
| Molecular Formula | C₁₂H₁₃BrN₂O | |
| Molecular Weight | 281.15 g/mol | |
| Purity | ≥95% | |
| Appearance | Solid | |
| Predicted Density | 1.481 ± 0.06 g/cm³ | |
| Predicted Boiling Point | 530.7 ± 40.0 °C | |
| InChI Key | VWROPIZBUMLVHL-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
General Synthetic Workflow
The proposed synthesis involves the bromination of the indole ring at the C2 position.
Caption: Proposed synthetic workflow for this compound.
Hypothetical Experimental Protocol
Objective: To synthesize this compound via direct bromination.
Materials:
-
N-(2-(1H-indol-3-yl)ethyl)acetamide
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-(2-(1H-indol-3-yl)ethyl)acetamide (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Bromination: To the cooled solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Once the starting material is consumed, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure this compound.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, the broader class of indole acetamide derivatives has been extensively studied and shown to possess a wide range of biological activities, including anticancer, antioxidant, and antihyperglycemic effects.
Anticancer Mechanisms of Indole Acetamides
Indole acetamide derivatives have been reported to induce anticancer effects through various mechanisms. A generalized signaling pathway illustrating potential mechanisms of action is depicted below. These can include the induction of apoptosis through caspase activation and the inhibition of key signaling pathways involved in cell proliferation and survival.
Caption: Generalized signaling pathways for the anticancer activity of indole acetamides.
Antioxidant and Anti-inflammatory Activity
Many indole derivatives are known for their antioxidant properties, acting as free radical scavengers. This activity is relevant in the context of inflammatory diseases where oxidative stress plays a significant role. The anti-inflammatory effects of related compounds have been demonstrated through the inhibition of inflammatory mediators like nitric oxide (NO) and cyclooxygenase (COX) enzymes.
Conclusion
This compound presents an interesting scaffold for further investigation in drug discovery. Based on the activities of related compounds, it holds potential for development as an anticancer, anti-inflammatory, or antioxidant agent. The synthetic protocol outlined in this guide provides a viable route for its preparation, enabling further biological evaluation. Future research should focus on the detailed characterization of its biological activity and mechanism of action to fully elucidate its therapeutic potential.
An In-depth Technical Guide to the Chemical Properties of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide is a halogenated derivative of N-acetyltryptamine, belonging to the broader class of indole acetamides. This technical guide provides a comprehensive overview of its chemical properties, including its structure, physicochemical characteristics, and predicted spectral data. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs to offer valuable insights for researchers. The guide also presents a plausible synthetic protocol and discusses the potential biological activities and relevant signaling pathways based on the known functions of similar indole derivatives.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data is available from chemical suppliers, other key experimental values such as melting point and solubility are not widely reported in the scientific literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₃BrN₂O | [1][2][3][4][5][6] |
| Molecular Weight | 281.15 g/mol | [1][2][3][4][5][6] |
| CAS Number | 156997-99-8 | [1][2][3][4][5][6] |
| Appearance | Solid | [1][2] |
| Purity | Typically ≥95% | [1][2][3] |
| Boiling Point | 530.7 ± 40.0 °C | Predicted[7] |
| Density | 1.481 ± 0.06 g/cm³ | Predicted[7] |
| Melting Point | Not available | - |
| Solubility | Not available | - |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the ethylacetamide side chain, and the N-H protons. The bromine atom at the C2 position will influence the chemical shifts of the neighboring protons.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Indole N-H | ~8.1 | Broad Singlet | - | Chemical shift can be solvent-dependent. |
| Aromatic H (C4-C7) | 7.0 - 7.6 | Multiplet | - | Complex multiplet pattern typical for substituted indoles. |
| -CH₂- (ethyl) | ~3.0 | Triplet | ~7 | Coupled to the adjacent -CH₂- group. |
| -CH₂- (ethyl) | ~3.6 | Quartet | ~7 | Coupled to the adjacent -CH₂- group and the amide N-H. |
| Amide N-H | ~5.8 | Broad Triplet | ~6 | Chemical shift and multiplicity can be solvent-dependent. |
| Acetyl -CH₃ | ~2.0 | Singlet | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the bromine atom is expected to cause a downfield shift for the C2 carbon and influence the shifts of other carbons in the indole ring.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | ~170 |
| C2 (Indole) | ~115 |
| C3 (Indole) | ~110 |
| C3a (Indole) | ~128 |
| C4-C7 (Indole) | 111 - 125 |
| C7a (Indole) | ~136 |
| -CH₂- (ethyl) | ~25 |
| -CH₂- (ethyl) | ~40 |
| Acetyl -CH₃ | ~23 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Indole) | 3300 - 3500 | Medium |
| N-H Stretch (Amide) | 3250 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Br Stretch | 500 - 600 | Medium-Strong |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, an isotopic pattern for the molecular ion (M+ and M+2 peaks in an approximate 1:1 ratio) is anticipated.
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 281/283 | [M]⁺ (Molecular ion) |
| 222/224 | [M - CH₃CONH₂]⁺ |
| 143 | [M - Br - CH₃CONH₂]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
Proposed Synthesis of this compound
This proposed two-step synthesis involves the N-acetylation of 2-bromo-3-(2-aminoethyl)-1H-indole.
Step 1: Synthesis of 2-Bromo-3-(2-aminoethyl)-1H-indole (Intermediate)
This intermediate can be synthesized from 3-(2-aminoethyl)-1H-indole (tryptamine) via bromination.
-
Materials: 3-(2-aminoethyl)-1H-indole, N-Bromosuccinimide (NBS), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 3-(2-aminoethyl)-1H-indole in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NBS in DCM dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with a saturated solution of sodium thiosulfate.
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: N-acetylation of 2-Bromo-3-(2-aminoethyl)-1H-indole
-
Materials: 2-Bromo-3-(2-aminoethyl)-1H-indole, Acetic anhydride, Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve the intermediate from Step 1 in DCM.
-
Add pyridine to the solution.
-
Slowly add acetic anhydride to the stirred solution at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Potential Biological Activity and Signaling Pathways
Direct experimental data on the biological activity of this compound is not available in the current literature. However, the indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities[9]. Brominated marine alkaloids, including bromotryptamines, have shown cytotoxic, antiviral, antifungal, and antibacterial properties[1].
Interaction with Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR)
Indole and its derivatives are known ligands for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR)[10]. These receptors are important regulators of xenobiotic metabolism and immune responses. Activation of these pathways by indole compounds can influence mucosal immunity and intestinal barrier function.
Potential Anticancer and Antimicrobial Activity
Many indole derivatives have been investigated for their potential as anticancer and antimicrobial agents[9]. The introduction of a bromine atom can sometimes enhance the biological activity of a molecule. Therefore, it is plausible that this compound could exhibit cytotoxic effects against cancer cell lines or inhibitory activity against various microbes. Further experimental validation is required to confirm these potential activities.
Conclusion
This compound is a compound of interest within the class of indole derivatives, for which a complete experimental characterization is still lacking. This technical guide has provided a comprehensive overview of its known and predicted chemical properties, a plausible synthetic route, and an outlook on its potential biological activities based on the extensive literature on related compounds. It is hoped that this guide will serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, stimulating further investigation into this and similar molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Synthonix, Inc > 156997-99-8 | this compound [synthonix.com]
- 4. N-[2-(2-BROMO-1H-INDOL-3-YL)ETHYL]ACETAMIDE | 156997-99-8 [chemicalbook.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. This compound , 95% , 156997-99-8 - CookeChem [cookechem.com]
- 7. chembk.com [chembk.com]
- 8. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
"Molecular weight of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide"
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide is a synthetic derivative of the indole class of heterocyclic compounds. The indole scaffold is a core structural motif in numerous biologically active molecules and pharmaceuticals. The introduction of a bromo substituent at the 2-position of the indole ring and an N-acetylethyl group at the 3-position suggests potential for unique physicochemical and pharmacological properties. This technical guide provides a summary of the known properties of this compound, a plausible synthetic route, and a discussion of potential biological activities based on related compounds.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Weight | 281.15 g/mol | [1][2] |
| Molecular Formula | C₁₂H₁₃BrN₂O | [1][2][3] |
| CAS Number | 156997-99-8 | [1][3] |
| Appearance | Solid | [3] |
| Purity | >95% (as commercially available) | [3] |
| Predicted Density | 1.481 ± 0.06 g/cm³ | [1] |
| Predicted Boiling Point | 530.7 ± 40.0 °C | [1] |
Synthesis Protocol
Proposed Synthesis of this compound
This proposed synthesis involves a two-step process starting from 2-(2-Bromo-1H-indol-3-yl)ethanamine.
Step 1: Synthesis of 2-(2-Bromo-1H-indol-3-yl)ethanamine (Intermediate)
This intermediate can be synthesized via multiple routes, often starting from 2-bromoindole. A common approach involves the reduction of a corresponding nitrile or nitroalkene intermediate.
Step 2: Acetylation of 2-(2-Bromo-1H-indol-3-yl)ethanamine
Materials:
-
2-(2-Bromo-1H-indol-3-yl)ethanamine
-
Acetic anhydride
-
A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask, dissolve 2-(2-Bromo-1H-indol-3-yl)ethanamine (1 equivalent) in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the non-nucleophilic base (1.1 to 1.5 equivalents) to the solution and stir.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Potential Biological Activity and Signaling Pathways
Specific biological activity and mechanism of action studies for this compound are not extensively documented in publicly available literature. However, the broader class of indole acetamide derivatives has been shown to exhibit a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities.
A structurally related compound, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide, has been shown to inhibit colon cancer growth via the STAT1 (Signal Transducer and Activator of Transcription 1) pathway. This suggests a plausible, albeit hypothetical, area of investigation for the biological effects of this compound.
Representative Signaling Pathway: STAT1
The STAT1 signaling pathway is a key component of the cellular response to interferons and other cytokines. It plays a crucial role in mediating processes such as cell proliferation, apoptosis, and immune responses. The diagram below illustrates a simplified representation of the STAT1 signaling cascade.
Caption: A simplified diagram of the STAT1 signaling pathway.
Experimental Workflow for Synthesis and Characterization
The following diagram outlines a logical workflow for the synthesis and subsequent characterization of this compound.
Caption: A logical workflow for the synthesis and characterization.
Disclaimer
The experimental protocols and discussions of biological activity provided in this document are based on established chemical principles and data from structurally related compounds. Specific, peer-reviewed data for this compound is limited. Researchers should use this guide as a starting point and validate all experimental procedures and findings.
References
An In-depth Technical Guide to N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide. The information is tailored for professionals in the fields of chemical research and drug development, with a focus on data-driven insights and detailed experimental considerations.
Chemical Structure and Properties
This compound is a synthetic derivative of the naturally occurring tryptamine scaffold. The introduction of a bromine atom at the C2 position of the indole ring significantly influences its electronic properties and, potentially, its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 156997-99-8 | [CymitQuimica] |
| Molecular Formula | C₁₂H₁₃BrN₂O | [CymitQuimica] |
| Molecular Weight | 281.15 g/mol | [CookeChem] |
| Appearance | Solid | [CymitQuimica] |
| Purity | Typically >95% | [CymitQuimica] |
| InChI | InChI=1S/C12H13BrN2O/c1-8(16)14-7-6-10-9-4-2-3-5-11(9)15-12(10)13/h2-5,15H,6-7H2,1H3,(H,14,16) | [CymitQuimica] |
| InChI Key | VWROPIZBUMLVHL-UHFFFAOYSA-N | [CymitQuimica] |
Synthesis
The synthesis of this compound can be logically achieved through the bromination of its precursor, N-(2-(1H-indol-3-yl)ethyl)acetamide (also known as N-acetyltryptamine). This approach is supported by established methods for the halogenation of indole derivatives.
Proposed Synthetic Pathway
The synthesis is a two-step process starting from tryptamine.
A Technical Guide to N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide: Synthesis, Suppliers, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide, a bromo-substituted indole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific research on this compound, this document offers a consolidated resource on its suppliers, a proposed synthetic route, and an exploration of its potential biological activities based on structurally related indole acetamides.
Suppliers and Chemical Properties
This compound is available from several chemical suppliers, catering to research and development needs. The table below summarizes key information for procurement.
| Supplier | Catalog Number | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) |
| Parchem | - | 1713164-01-2 | - | C₁₂H₁₃BrN₂O | 281.15 |
| CymitQuimica | IN-DA001P4F | 156997-99-8 | 95+% | C₁₂H₁₃BrN₂O | 281.15 |
| Synthonix | B55794 | 156997-99-8 | 95+% | C₁₂H₁₃BrN₂O | 281.14 |
| CookeChem | - | 156997-99-8 | 95% | C₁₂H₁₃BrN₂O | 281.15 |
Proposed Synthetic Route
Step 1: Synthesis of 2-(2-Bromo-1H-indol-3-yl)ethan-1-amine
The first step involves the synthesis of the tryptamine intermediate. This can be achieved through a gramine-like synthesis followed by reduction.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-bromo-1H-indole (1 equivalent) in anhydrous diethyl ether.
-
Mannich Reaction: To this solution, add a freshly prepared solution of formaldehyde (1.1 equivalents) and dimethylamine (1.1 equivalents) in glacial acetic acid at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude gramine intermediate.
-
Reduction: Dissolve the crude intermediate in anhydrous tetrahydrofuran (THF). To this solution, add lithium aluminum hydride (LAH) (2-3 equivalents) portion-wise at 0°C under a nitrogen atmosphere.
-
Reflux: After the addition is complete, reflux the reaction mixture for 4-6 hours.
-
Quenching and Extraction: Cool the reaction to 0°C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-Bromo-1H-indol-3-yl)ethan-1-amine.
Step 2: Acetylation of 2-(2-Bromo-1H-indol-3-yl)ethan-1-amine
The final step is the N-acetylation of the synthesized tryptamine derivative.
Experimental Protocol:
-
Reaction Setup: Dissolve the crude 2-(2-Bromo-1H-indol-3-yl)ethan-1-amine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: To this solution, add triethylamine (1.2 equivalents) as a base, followed by the dropwise addition of acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) at 0°C.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford this compound.
Potential Biological Activities and Signaling Pathways: A Comparative Analysis
Specific biological data for this compound is not currently available in the public domain. However, the indole acetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The following table summarizes the activities of structurally related indole acetamide compounds, providing a basis for hypothesizing the potential therapeutic applications of the title compound.
| Compound Class | Biological Activity | Target/Mechanism | Reference |
| Indole-3-acetamides | Antihyperglycemic, Antioxidant | α-Amylase inhibition, Radical scavenging | [2] |
| N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides | Anticancer (Cytotoxic) | Induction of apoptosis | [3] |
| 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives | Antiviral (anti-RSV) | Inhibition of membrane fusion and viral genome replication/transcription | [1] |
| N-acetamide indoles | Antimalarial | PfATP4 inhibition | [4] |
| Substituted acetamide derivatives of indole-3-glyoxylic acid | Butyrylcholinesterase inhibition | Enzyme inhibition | [5] |
Given the diverse activities of its analogs, this compound could potentially exhibit anticancer, anti-inflammatory, or antimicrobial properties. The presence of the bromine atom at the 2-position of the indole ring may influence its pharmacokinetic and pharmacodynamic properties.
Hypothetical Signaling Pathway Modulation
Based on the pro-apoptotic activity of similar indole derivatives, it is plausible that this compound could modulate key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway. Inhibition of this pathway could lead to the activation of downstream pro-apoptotic proteins.
General Experimental Protocols for Biological Evaluation
For researchers interested in investigating the biological activities of this compound, the following are standard in vitro assays that can be employed.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic or anti-proliferative effects of a compound.
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (typically from 0.1 to 100 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This assay assesses the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production.
-
Griess Assay: After 24 hours of incubation, collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control group.
Conclusion
This compound is a readily accessible synthetic building block with potential for further investigation in drug discovery. While specific biological data is currently lacking, its structural similarity to other biologically active indole acetamides suggests that it may possess interesting pharmacological properties. The proposed synthetic route and general biological evaluation protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this and related compounds. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy in relevant disease models.
References
- 1. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of 2-Bromoindole Derivatives: Synthesis, Reactivity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities. Among its halogenated derivatives, 2-bromoindoles have emerged as particularly valuable intermediates and pharmacophores. The presence of a bromine atom at the C2 position not only modulates the electronic properties of the indole ring but also provides a versatile handle for further chemical modifications, enabling the synthesis of diverse and complex molecular architectures. This technical guide provides a comprehensive literature review on 2-bromoindole derivatives, focusing on their synthesis, reactivity, and biological applications, with a special emphasis on their potential in drug discovery.
Synthesis of 2-Bromoindole Derivatives
The preparation of 2-bromoindoles can be broadly categorized into two main strategies: direct bromination of a pre-formed indole ring and the construction of the indole nucleus with a bromine atom already incorporated at the 2-position.
Electrophilic Bromination of Indoles
Direct bromination of the indole ring typically occurs at the more nucleophilic C3 position. Therefore, to achieve bromination at the C2 position, the C3 position must be blocked or the reaction conditions carefully controlled. A common approach involves the protection of the indole nitrogen, followed by lithiation at C2 and subsequent quenching with a bromine source.
Experimental Protocol: Synthesis of 2-Bromo-1-(phenylsulfonyl)indole
-
To a solution of 1-(phenylsulfonyl)indole (1.0 mmol) in dry THF (10 mL) at -78 °C under an inert atmosphere (e.g., argon), is added n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
A solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 mmol) in dry THF (2 mL) is added dropwise.
-
The reaction is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of NH4Cl (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-bromo-1-(phenylsulfonyl)indole.
Cyclization Strategies
An alternative and often high-yielding approach involves the cyclization of suitably substituted anilines. A notable transition-metal-free method is the cesium carbonate-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines.[1]
Experimental Protocol: Synthesis of 2-Bromo-1-methyl-1H-indole via Cs2CO3-Promoted Cyclization [1]
-
A mixture of 1-(2-(2,2-dibromovinyl)phenyl)-N-methylmethanesulfonamide (0.5 mmol), Cs2CO3 (1.5 mmol), and anhydrous DMF (5 mL) is placed in a sealed tube.
-
The reaction mixture is stirred at 100 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to give the desired 2-bromo-1-methyl-1H-indole.
Tabulated Synthesis Data
The following table summarizes the yields of various synthetic methods for 2-bromoindole derivatives.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1-(Phenylsulfonyl)indole | 1. n-BuLi, THF, -78 °C; 2. BrCl2CCCl2Br | 2-Bromo-1-(phenylsulfonyl)indole | 88 | [2] |
| 2-(gem-Dibromovinyl)-N-methylsulfonylaniline | Cs2CO3, DMF, 100 °C | 2-Bromo-1-(methylsulfonyl)indole | 95 | [1] |
| 5-Methoxy-2-(gem-dibromovinyl)-N-methylsulfonylaniline | Cs2CO3, DMF, 100 °C | 2-Bromo-5-methoxy-1-(methylsulfonyl)indole | 92 | [1] |
| 2-(gem-Dibromovinyl)-4-methyl-N-methylsulfonylaniline | Cs2CO3, DMF, 100 °C | 2-Bromo-5-methyl-1-(methylsulfonyl)indole | 93 | [1] |
Reactivity and Functionalization of 2-Bromoindoles
The C-Br bond at the 2-position of the indole ring is a versatile functional group that readily participates in a variety of cross-coupling reactions, making 2-bromoindoles valuable building blocks for the synthesis of more complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are widely employed to form new carbon-carbon bonds at the C2 position of the indole.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromoindole
-
To a degassed mixture of 2-bromo-1-(phenylsulfonyl)indole (0.5 mmol), an arylboronic acid (0.75 mmol), and K2CO3 (1.5 mmol) in a 1,4-dioxane/water mixture (4:1, 5 mL) is added Pd(PPh3)4 (0.025 mmol).
-
The reaction mixture is heated at 90 °C under an inert atmosphere for 12 hours.
-
After cooling, the mixture is diluted with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over Na2SO4, and concentrated.
-
The crude product is purified by column chromatography to afford the 2-aryl-1-(phenylsulfonyl)indole.
Tabulated Cross-Coupling Reaction Data
| 2-Bromoindole Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |
| 2-Bromo-1-Boc-indole | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 1-Boc-2-phenylindole | 92 | [3] |
| 2-Bromo-1-methylindole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Na2CO3 | DME/H2O | 1-Methyl-2-(4-methoxyphenyl)indole | 85 | [3] |
| 2-Bromoindole | Styrene | Pd(OAc)2/P(o-tol)3 | Et3N | DMF | 2-Styrylindole | 78 | [3] |
| 2-Bromo-1-Boc-indole | Phenylacetylene | Pd(PPh3)4/CuI | Et3N | THF | 1-Boc-2-(phenylethynyl)indole | 88 | [3] |
Biological Activities of 2-Bromoindole Derivatives
Brominated indoles, including those with bromine at the C2 position, have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.[4][5]
Anticancer Activity
Many 2-bromoindole derivatives exhibit potent anticancer activity by targeting various signaling pathways involved in cancer cell proliferation and survival. For instance, certain derivatives have been shown to inhibit key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6]
Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the 2-bromoindole derivative (typically in DMSO, with the final DMSO concentration kept below 0.5%) for 48-72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity
2-Bromoindole derivatives have also shown promise as antimicrobial agents against a range of pathogenic bacteria and fungi.[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
A two-fold serial dilution of the 2-bromoindole derivative is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).
-
The plate is incubated at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Tabulated Biological Activity Data
The following tables summarize the in vitro anticancer and antimicrobial activities of selected 2-bromoindole derivatives.
Table 3: Anticancer Activity of 2-Bromoindole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Bromo-N-(4-chlorobenzyl)-1H-indole-3-carboxamide | A549 (Lung) | 5.2 | [6] |
| 2-Bromo-N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide | MCF-7 (Breast) | 3.8 | [6] |
| 5-Bromo-2-(4-chlorophenyl)-1H-indole | HepG2 (Liver) | 7.1 |
Table 4: Antimicrobial Activity of 2-Bromoindole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2,5,6-Tribromo-1-methylgramine | Staphylococcus aureus | 4 | [7] |
| 2,5,6-Tribromo-1-methylgramine | Escherichia coli | 8 | [7] |
| 2-Bromo-1H-indole-3-carbaldehyde | Candida albicans | 16 | [7] |
Visualizing Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Synthetic and Mechanistic Pathways
Biological Signaling Pathways
Experimental Workflows
Conclusion
2-Bromoindole derivatives represent a highly versatile and valuable class of compounds in organic synthesis and medicinal chemistry. The synthetic methodologies for their preparation are well-established, offering efficient routes to a wide range of substituted analogs. The reactivity of the C2-bromo substituent, particularly in palladium-catalyzed cross-coupling reactions, provides a powerful tool for the construction of complex molecular scaffolds. Furthermore, the diverse biological activities exhibited by 2-bromoindole derivatives, including potent anticancer and antimicrobial effects, underscore their significant potential for the development of novel therapeutic agents. This technical guide serves as a comprehensive resource for researchers, providing key data, detailed protocols, and visual aids to facilitate further exploration and innovation in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ClinPGx [clinpgx.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. cusabio.com [cusabio.com]
- 6. Indole synthesis [organic-chemistry.org]
- 7. proteopedia.org [proteopedia.org]
"Physical properties of N-acylated tryptamines"
An In-depth Technical Guide to the Physical Properties of N-acylated Tryptamines
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of N-acylated tryptamines. These compounds, which are structurally analogous to the neurotransmitter serotonin, are of significant interest due to their roles as potential gut microbiota-derived endocannabinoid-like mediators and their therapeutic potential.[1][2][3][4] A thorough understanding of their physicochemical characteristics is fundamental for their synthesis, purification, formulation, and for structure-activity relationship (SAR) studies.[3][5]
The physical properties of N-acylated tryptamines are crucial for their handling, characterization, and application in research. This section summarizes key quantitative data for N-acetyltryptamine, a representative member of this class, and other derivatives.
Table 1: General Physicochemical Properties of N-Acetyltryptamine
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O | [6][7] |
| Molecular Weight | 202.25 g/mol | [6][7] |
| Appearance | Crystalline solid | [6] |
| Melting Point | 74–75 °C | [8] |
| UV/Vis. λmax | 222, 282, 290 nm | [6] |
| XLogP3 | 1.8 | [7] |
Table 2: Solubility Profile of N-Acetyltryptamine
| Solvent | Approximate Solubility | Notes |
| Ethanol | 20 mg/mL | Purge with an inert gas. |
| DMSO | 5 mg/mL | Purge with an inert gas. |
| Dimethylformamide | 10 mg/mL | Purge with an inert gas. |
| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly soluble | For maximum solubility, first dissolve in ethanol and then dilute with the aqueous buffer. A 1:1 solution of ethanol:PBS yields a solubility of approximately 0.5 mg/mL. Aqueous solutions are not recommended for storage for more than one day. |
| (Source:[6]) |
Table 3: Spectroscopic Data for Selected N-Acylated Tryptamines
This table presents nuclear magnetic resonance (NMR) data for various N-acylated tryptamines, which is critical for structural elucidation and purity assessment.
| Compound | ¹H NMR (600 MHz, CDCl₃) δ, ppm | ¹³C NMR (150 MHz, CDCl₃) δ, ppm | Source |
| N-lauroyl tryptamine | 8.1 (bs, 1H), 7.61 (d, J=7.9 Hz, 1H), 7.38 (d, J=8.2 Hz, 1H), 7.21 (t, J=7.6 Hz, 1H), 7.13 (t, J=7.6 Hz, 1H), 7.04 (bs, 1H), 5.48 (bs, 1H), 3.61 (q, J=6.2 Hz, 2H), 2.98 (t, J=6.7 Hz, 2H), 2.09 (t, J=7.5 Hz, 2H), 1.61–1.54 (m, 2H), 1.31–1.21 (m, 16H), 0.88 (t, J=6.8 Hz, 3H) | Data not provided in source | [1] |
| N-palmitoyl serotonin | 7.88 (bs, 1H), 7.23 (d, J=8.6 Hz, 1H), 7.04 (d, J=2.3 Hz, 1H), 7.01 (d, J=2.2 Hz, 1H), 6.79 (dd, J=8.6, 2.4 Hz, 1H), 5.50 (bs, 1H), 4.89 (bs, 1H), 3.57 (q, J=6.7 Hz, 2H), 2.90 (t, J=6.9 Hz, 2H), 2.11 (t, J=7.5 Hz, 2H), 1.60–1.55 (m, 2H), 1.31–1.21 (m, 24H), 0.88 (t, J=6.8 Hz, 3H) | Data not provided in source | [1] |
| N-oleoyl 5-fluorotryptamine | 8.26 (bs, 1H), 7.28 (dd, J=8.8, 4.3 Hz, 1H), 7.23 (bd, J=9.5 Hz, 1H), 7.07 (bs, 1H), 6.95 (bt, J=8.9 Hz, 1H), 5.52 (bs, 1H), 5.34 (m, 2H), 3.58 (q, J=6.5 Hz, 2H), 2.92 (t, J=6.7 Hz, 2H), 2.11 (t, J=7.6 Hz, 2H), 2.00 (m, 4H), 1.60–1.55 (m, 2H), 1.34–1.23 (m, 20H), 0.88 (t, J=6.9 Hz, 3H) | 173.2, 158.6, 157.0, 132.8, 127.8 (d, JC-F=9.6 Hz), 123.7, 113.4, 111.8 (d, JC-F=9.6 Hz), 110.6 (d, JC-F=26.2 Hz), 103.6 (d, JC-F=23.3 Hz), 39.5, 36.9, 31.9, 29.7, 29.66, 29.63, 29.5, 29.4, 29.3, 25.7, 25.4, 22.7, 14.1 | [1][2] |
| N-arachidonoyl tryptamine | 8.20 (bs, 1H), 7.61 (d, J=7.9 Hz, 1H), 7.38 (d, J=8.1 Hz, 1H), 7.21 (t, J=7.2 Hz, 1H), 7.13 (t, J=7.3 Hz, 1H), 7.03 (bs, 1H), 5.52 (bs, 1H), 5.42–5.31 (m, 8H), 3.61 (q, J=6.6 Hz, 2H), 2.98 (t, J=6.8 Hz, 2H), 2.85–2.76 (m, 6H), 2.14–2.02 (m, 6H), 1.68 (m, 2H), 1.38–1.26 (m, 6H), 0.89 (t, J=6.4 Hz, 3H) | Data not provided in source | [1][2] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of N-acylated tryptamines.
Synthesis of N-Acylated Tryptamines via T3P-Assisted Amide Coupling
This protocol describes a sustainable and operationally simple method for synthesizing N-acylated tryptamines using propylphosphonic anhydride (T3P) as a coupling reagent.[1][2] This approach avoids less sustainable reagents like DCC and EDC.[1]
Materials:
-
Tryptamine derivative (1.2 equivalents)
-
Carboxylic acid (1.0 equivalent)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Propylphosphonic anhydride (T3P) (50 wt% solution in Ethyl Acetate, 1.5 equivalents)
-
Ethyl Acetate (EtOAc)
-
8-mL vial
-
Stirring apparatus
Procedure:
-
In an 8-mL vial, combine the tryptamine derivative (0.12 mmol), the desired carboxylic acid (0.1 mmol), Et₃N (0.2 mmol), T3P solution (0.15 mmol), and a minimal amount of EtOAc (e.g., 60 µL).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the pure N-acylated tryptamine.[1][2]
Caption: General workflow for the synthesis of N-acylated tryptamines.
Determination of Melting Point
The melting point is a critical indicator of a compound's purity. The capillary method using a Mel-Temp apparatus or Thiele tube is standard.
Materials:
-
Dry, powdered sample of the N-acylated tryptamine
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp) or Thiele tube with heating oil
-
Thermometer
Procedure:
-
Sample Preparation: Place a small amount of the dry compound on a clean surface. Push the open end of a capillary tube into the powder. Tap the sealed end of the tube gently on a hard surface to pack the powder into the bottom, aiming for a sample height of 1-2 mm.[9]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the apparatus next to the thermometer.
-
Determination:
-
Rapid Scan: Heat the sample rapidly to get an approximate melting temperature.
-
Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting point is reported as the range T₁–T₂. A narrow range (0.5-1.0 °C) typically indicates a pure compound.
Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10]
Materials:
-
Pure, solid N-acylated tryptamine
-
Aqueous buffers (e.g., pH 1.2, 4.5, 6.8 to mimic physiological conditions)[11]
-
Vials with screw caps
-
Shaking incubator (thermostatically controlled at 25 °C or 37 °C)[10][11]
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated analytical method (e.g., HPLC-UV, LC-MS/MS)[12]
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the selected aqueous buffer. The presence of undissolved solid is necessary to ensure saturation is reached.[10][11]
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 37 °C) for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.[10]
-
Sample Separation: After incubation, confirm the presence of undissolved solid. Centrifuge the vials at high speed to pellet the solid material.[10]
-
Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter that does not bind the compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS/MS method.[12] The experiment should be performed in triplicate.
Caption: Workflow for equilibrium solubility determination.
Relevant Signaling Pathways
N-acylated tryptamines are structurally related to serotonin (5-hydroxytryptamine, 5-HT) and can interact with the serotonergic system.[3][4] Most serotonin receptors, with the exception of the 5-HT₃ subtype (a ligand-gated ion channel), are G-protein-coupled receptors (GPCRs).[13][14] These receptors modulate key downstream signaling cascades.
The activation of these GPCRs by a ligand, such as serotonin or a related tryptamine derivative, initiates a conformational change in the receptor. This leads to the activation of an associated G-protein, which then modulates the activity of an effector enzyme like adenylyl cyclase or phospholipase C.[13][15] This action generates second messengers (e.g., cAMP, IP₃, DAG), triggering a cascade of intracellular events that result in a specific cellular response.[15][16]
References
- 1. A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]
- 3. Frontiers | From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders [frontiersin.org]
- 4. From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. N-Acetyltryptamine | C12H14N2O | CID 70547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Daily Rhythm in Plasma N-Acetyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. benchchem.com [benchchem.com]
- 11. who.int [who.int]
- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Indolyl-Ethyl-Acetamide Core: A Technical Guide to its Discovery, History, and Pharmacological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indolyl-ethyl-acetamide scaffold is a privileged structure in medicinal chemistry, most notably embodied by the neurohormone melatonin (N-acetyl-5-methoxytryptamine). This technical guide provides an in-depth exploration of the discovery, history, and pharmacological importance of this chemical class. It traces the origins of research from the early investigations into serotonin and tryptamine to the isolation and characterization of melatonin. The guide details the synthetic evolution of these molecules and presents a comprehensive analysis of their structure-activity relationships, particularly at melatonin and serotonin receptors. Detailed experimental protocols for the pharmacological evaluation of indolyl-ethyl-acetamides are provided, alongside visualizations of their key signaling pathways. This document serves as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the indolyl-ethyl-acetamide core.
Discovery and History
The story of indolyl-ethyl-acetamides is intrinsically linked to the broader history of indoleamines in biology. Early research in the 1930s by Vittorio Erspamer on enterochromaffin cells led to the discovery of a substance he named "enteramine."[1] Concurrently, Irvine Page and his colleagues isolated a vasoconstrictor from clotted blood, which they named "serotonin."[2] By 1949, it was confirmed that both substances were, in fact, the same molecule: 5-hydroxytryptamine (5-HT), or serotonin.[3] The discovery of serotonin in the brain in 1954 by Gaddum opened the floodgates to understanding its role as a neurotransmitter.[3]
The direct precursor to the indolyl-ethyl-acetamide structure is tryptamine, a monoamine alkaloid found in plants, fungi, and animals, derived from the decarboxylation of the amino acid tryptophan.[4] While tryptamine itself has neuroactive properties, the acetylation of the ethylamine side chain marks a critical step towards the compounds central to this guide.
The most prominent member of the indolyl-ethyl-acetamide family, melatonin (N-acetyl-5-methoxytryptamine), was discovered in 1958 by Aaron B. Lerner and his colleagues.[5] They isolated a substance from bovine pineal glands that could lighten frog skin and identified it as N-acetyl-5-methoxytryptamine.[5] This discovery unveiled the role of the pineal gland as a neuroendocrine organ and melatonin as the "hormone of darkness," integral to the regulation of circadian rhythms.[5]
Beyond melatonin, the indole-3-acetamide moiety is also found in the plant kingdom. Indole-3-acetic acid (IAA) is the most common plant hormone of the auxin class, crucial for various aspects of plant growth and development.[6][7] The biosynthesis of IAA can proceed through an indole-3-acetamide intermediate, a pathway catalyzed by indole-3-acetamide hydrolase.[8][9] This parallel existence in both animal and plant kingdoms underscores the fundamental biological importance of this chemical scaffold.
Synthesis of Indolyl-Ethyl-Acetamides
The synthesis of indolyl-ethyl-acetamides, particularly melatonin and its analogs, has been a subject of extensive research. The classical and most direct route involves the N-acetylation of the corresponding tryptamine.
A general synthetic scheme involves the reaction of a substituted tryptamine with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base or in a suitable solvent system.
Generalized Synthetic Workflow
Caption: A generalized workflow for the synthesis of N-acetyl tryptamine derivatives.
Quantitative Data: Pharmacological Activity
The pharmacological activity of indolyl-ethyl-acetamides has been extensively studied, primarily at melatonin (MT1 and MT2) and serotonin (5-HT) receptors. The following tables summarize key quantitative data for a selection of these compounds.
Table 1: Binding Affinities (Ki, nM) of Indolyl-Ethyl-Acetamides at Human Melatonin Receptors
| Compound | R1 | R2 | MT1 Ki (nM) | MT2 Ki (nM) | Reference |
| Melatonin | 5-OCH3 | H | 0.1-0.5 | 0.5-1.5 | [5] |
| N-acetyltryptamine | H | H | 100-500 | 500-1000 | [4] |
| 2-Iodomelatonin | 5-OCH3 | 2-I | ~0.05 | ~0.25 | [10] |
| Luzindole | - | - | 10-20 (antagonist) | 0.5-1.5 (antagonist) | [10] |
| 4-P-PDOT | - | - | 100-200 (antagonist) | 2-5 (antagonist) | [10] |
Table 2: Functional Potencies (EC50/IC50, nM) of Indolyl-Ethyl-Acetamides at Human Melatonin Receptors
| Compound | Assay Type | MT1 EC50/IC50 (nM) | MT2 EC50/IC50 (nM) | Reference |
| Melatonin | cAMP Inhibition | 0.1-1.0 | 0.5-5.0 | [11] |
| 2-Iodomelatonin | cAMP Inhibition | 0.05-0.5 | 0.2-2.0 | [10] |
Table 3: Binding Affinities (Ki, nM) of Indolyl-Ethyl-Acetamides at Human Serotonin Receptors
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Reference |
| N-acetyltryptamine | >10,000 | >10,000 | >10,000 | [12] |
| N-acetyl-5-methoxytryptamine (Melatonin) | 1000-5000 | 2000-8000 | 5000-10,000 | [12] |
| N1-n-propyl-5-methoxy-α-methyltryptamine | 7100 | 12 | 120 | [12] |
Experimental Protocols
Radioligand Binding Assay for Melatonin Receptors
This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for the MT1 or MT2 receptor using 2-[¹²⁵I]-iodomelatonin as the radioligand.[10][13][14][15]
Materials:
-
Cell membranes expressing human MT1 or MT2 receptors.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Radioligand: 2-[¹²⁵I]-iodomelatonin.
-
Non-specific binding control: 10 µM melatonin.
-
Test compounds at various concentrations.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 10 µM melatonin (for non-specific binding) or test compound dilution.
-
50 µL of 2-[¹²⁵I]-iodomelatonin (final concentration ~50-100 pM).
-
150 µL of cell membrane suspension (10-50 µg protein per well).
-
-
Incubate the plate at 37°C for 60-120 minutes with gentle agitation.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Gαi-Coupled Receptors
This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production by an agonist acting on a Gαi-coupled receptor, such as MT1 or MT2.[11][16][17][18][19]
Materials:
-
HEK293 cells stably expressing the Gαi-coupled receptor of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Forskolin.
-
Test agonist at various concentrations.
-
cAMP detection kit (e.g., HTRF, GloSensor™, or ELISA-based).
-
White, opaque 96-well plates (for luminescence-based assays).
-
Plate reader capable of detecting the signal from the chosen cAMP kit.
Procedure:
-
Seed the cells in 96-well plates and grow to 80-90% confluency.
-
On the day of the assay, replace the culture medium with assay buffer and equilibrate the cells for 30-60 minutes at 37°C.
-
Prepare serial dilutions of the test agonist.
-
Add the test agonist to the wells and incubate for 10-15 minutes at 37°C.
-
Add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM, to be optimized).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).
-
Plot the percentage of inhibition of the forskolin response against the logarithm of the agonist concentration.
-
Determine the EC50 value using non-linear regression analysis (sigmoidal dose-response curve).
Signaling Pathways and Experimental Workflows
Indolyl-ethyl-acetamides, particularly melatonin, exert their effects primarily through two high-affinity G-protein coupled receptors (GPCRs): MT1 and MT2. These receptors are predominantly coupled to the inhibitory G-protein, Gαi.
MT1 and MT2 Receptor Signaling
Activation of MT1 and MT2 receptors by an agonist like melatonin initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, these receptors can signal through other pathways, including the activation of mitogen-activated protein kinases (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)-Akt pathway.
References
- 1. oxfordvitality.co.uk [oxfordvitality.co.uk]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. Neuropharmacology of 5-hydroxytryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Melatonin - Wikipedia [en.wikipedia.org]
- 6. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 8. The AMI1 gene family: indole-3-acetamide hydrolase functions in auxin biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Binding of indolylalkylamines at 5-HT2 serotonin receptors: examination of a hydrophobic binding region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. cAMP-Glo™ Assay Protocol [promega.jp]
- 18. GloSensor™ cAMP Assay Protocol [promega.sg]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
"Protocol for the synthesis of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide"
Application Note: Synthesis of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide
Introduction
This compound is an indole derivative of interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure found in numerous biologically active compounds. The introduction of a bromine atom at the C2 position of the indole ring and an N-acetylethylamine side chain at the C3 position can significantly modulate the compound's pharmacological properties. This document outlines a detailed protocol for the two-step synthesis of this compound, starting from tryptamine. The protocol is intended for researchers and scientists in organic synthesis and drug discovery.
Overall Reaction Scheme
The synthesis proceeds in two sequential steps:
-
N-acetylation of Tryptamine: Tryptamine is acetylated using acetic anhydride to yield N-(2-(1H-indol-3-yl)ethyl)acetamide.
-
Bromination: The intermediate is then selectively brominated at the 2-position of the indole ring using a suitable brominating agent, such as N-bromosuccinimide (NBS), to afford the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of N-(2-(1H-indol-3-yl)ethyl)acetamide
This procedure is adapted from standard N-acetylation methods for primary amines.[1][2]
Materials:
-
Tryptamine
-
Acetic Anhydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve tryptamine (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol is based on established methods for the bromination of indole derivatives.
Materials:
-
N-(2-(1H-indol-3-yl)ethyl)acetamide (from Step 1)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask wrapped in aluminum foil (light-sensitive reaction)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a round-bottom flask protected from light, dissolve N-(2-(1H-indol-3-yl)ethyl)acetamide (1 equivalent) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the final product, this compound.
Data Presentation
Table 1: Reagents and Reaction Conditions
| Step | Starting Material | Reagent(s) | Solvent | Temperature | Reaction Time |
| 1 | Tryptamine | Acetic Anhydride | Dichloromethane | 0 °C to RT | 2-4 hours |
| 2 | N-(2-(1H-indol-3-yl)ethyl)acetamide | N-Bromosuccinimide | Acetonitrile | 0 °C | 1-2 hours |
Table 2: Product Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |
| This compound | C₁₂H₁₃BrN₂O | 281.15 | Solid | >95%[3] |
Table 3: Spectroscopic Data (Expected)
This data is illustrative and based on typical values for similar structures.[4] Actual experimental data should be acquired for confirmation.
| Data Type | Expected Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.1 (br s, 1H, NH-indole), 7.6-7.1 (m, 4H, Ar-H), 5.8 (br s, 1H, NH-amide), 3.6 (q, 2H, CH₂-N), 3.0 (t, 2H, CH₂-Ar), 2.0 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.2 (C=O), 135.5, 128.9, 123.0, 120.1, 119.5, 111.3, 110.8, 109.5 (Ar-C and C-Br), 39.8 (CH₂-N), 25.1 (CH₂-Ar), 23.3 (COCH₃) |
| IR (KBr, cm⁻¹) | 3400 (N-H, indole), 3280 (N-H, amide), 1640 (C=O, amide I), 1550 (N-H bend, amide II) |
| Mass Spec (EI) | m/z 281/283 [M]⁺, 222/224 [M-COCH₃]⁺ |
Workflow Visualization
Caption: Detailed experimental workflow for the synthesis and analysis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
N-Bromosuccinimide is an irritant and light-sensitive. Store in a dark, cool place.
-
Dichloromethane and acetonitrile are volatile and toxic. Avoid inhalation and skin contact.
References
- 1. benchchem.com [benchchem.com]
- 2. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
Application Notes: Purification of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide
Introduction
N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide is a brominated indole derivative related to N-acetyltryptamine.[1][2][3] Compounds within this class are of significant interest to researchers in medicinal chemistry and drug development due to the diverse pharmacological activities associated with the indole scaffold.[4] The purity of such compounds is critical for accurate biological evaluation and to meet stringent regulatory standards. These application notes provide detailed protocols for the purification of this compound from a crude reaction mixture using standard laboratory techniques.
General Purification Strategy
The purification of this compound typically involves a multi-step approach beginning with a preliminary work-up via liquid-liquid extraction, followed by a primary purification method such as column chromatography or recrystallization. For applications requiring very high purity, a final polishing step using preparative high-performance liquid chromatography (Prep-HPLC) may be employed. The choice of methods depends on the nature and quantity of impurities present in the crude material.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
Column chromatography is a highly effective method for separating the target compound from impurities with different polarities.[5][6][7] Silica gel is the recommended stationary phase for this class of compounds.[5][8]
1. Analytical Thin-Layer Chromatography (TLC)
-
Objective : To determine the optimal solvent system (mobile phase) for separation.
-
Procedure :
-
Spot a small amount of the crude material onto a silica gel TLC plate.
-
Develop the plate in various solvent systems. Start with a non-polar solvent like hexane and gradually increase polarity by adding ethyl acetate. Test ratios such as 9:1, 4:1, 2:1, and 1:1 (Hexane:Ethyl Acetate).
-
Visualize the spots using a UV lamp (254 nm).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound, with good separation from impurities.[5]
-
2. Column Preparation (Wet Method)
-
Objective : To pack a uniform column to ensure optimal separation.[5][9]
-
Procedure :
-
Select a column of appropriate size (a general rule is a 20:1 to 50:1 ratio of silica gel weight to crude product weight).[6]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[5]
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen mobile phase.
-
Pour the slurry into the column, continuously tapping the side to ensure even packing and dislodge air bubbles.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Add a protective layer of sand on top.[9]
-
3. Sample Loading and Elution
-
Objective : To apply the sample and elute the separated components.
-
Procedure :
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") by dissolving it, adding silica, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Carefully add the mobile phase to the top of the column.
-
Begin elution, collecting fractions in test tubes. The flow can be driven by gravity or gentle positive pressure (flash chromatography).[7]
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.[7]
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds, provided a suitable solvent can be found.[10] The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, leaving impurities behind in the solution.
1. Solvent Selection
-
Objective : To find a solvent (or solvent pair) that dissolves the compound when hot but not when cold.
-
Procedure :
-
Place a small amount of crude product in a test tube.
-
Add a few drops of a test solvent and observe solubility at room temperature. The ideal solvent will not dissolve the compound.
-
Heat the mixture. The ideal solvent will dissolve the compound completely when hot.
-
Cool the solution to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
-
Commonly used solvents for N-substituted acetamides and indole derivatives include ethanol, acetonitrile, ethyl acetate, or solvent pairs like ethyl acetate/hexane or acetone/hexane.[11][12]
-
2. Recrystallization Procedure
-
Objective : To dissolve the crude material and allow pure crystals to form slowly.
-
Procedure :
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to dissolve the solid at its boiling point.
-
If insoluble impurities are present, perform a hot filtration through fluted filter paper.
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial to form pure crystals and avoid trapping impurities.[10]
-
Once crystal formation appears complete, place the flask in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[10]
-
Dry the purified crystals in a desiccator or a vacuum oven.
-
Protocol 3: Purification by Preparative HPLC
For achieving the highest purity (>99%), preparative HPLC is the method of choice.[4][13] It is particularly useful for separating closely related impurities that are difficult to remove by other means.
1. Method Development
-
Objective : To develop an analytical HPLC method that can be scaled up to a preparative scale.
-
Procedure :
-
Using an analytical HPLC system with a C18 reversed-phase column, inject a small amount of the material purified by chromatography or recrystallization.
-
Develop a gradient elution method, typically using water and acetonitrile or water and methanol as mobile phases. A small amount of an acid modifier like acetic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) can improve peak shape.[14][15]
-
Optimize the gradient to achieve baseline separation of the main peak from all impurities.
-
2. Preparative HPLC Run
-
Objective : To purify a larger quantity of the compound using the optimized method.
-
Procedure :
-
Scale up the analytical method to a preparative C18 column, adjusting the flow rate and gradient time accordingly.
-
Dissolve the compound in a suitable solvent (e.g., methanol or DMSO) and inject it onto the column.
-
Collect fractions corresponding to the main peak using a fraction collector.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Combine the pure fractions.
-
Remove the HPLC solvents, often by lyophilization (freeze-drying) or rotary evaporation, to yield the final high-purity product.
-
Data Summary Tables
The following tables provide a template for summarizing and comparing the results from different purification experiments.
Table 1: Comparison of Column Chromatography Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Silica Gel (230-400 mesh) | Silica Gel (230-400 mesh) | Alumina (Neutral) |
| Mobile Phase | Hexane:Ethyl Acetate (2:1) | Dichloromethane:Methanol (98:2) | Hexane:Ethyl Acetate (Gradient) |
| Silica:Compound Ratio | 40:1 | 50:1 | 40:1 |
| Crude Mass (g) | 1.0 | 1.0 | 1.0 |
| Yield (mg) | e.g., 750 | e.g., 680 | e.g., 810 |
| Purity (by HPLC, %) | e.g., 96.5% | e.g., 95.2% | e.g., 97.1% |
| Observations | Good separation, moderate yield | Faster elution, some co-elution | Best separation, highest yield |
Table 2: Comparison of Recrystallization Solvents
| Solvent / System | Volume (mL/g) | Cooling Method | Yield (%) | Purity (by HPLC, %) |
| Acetonitrile | e.g., 15 | Slow cool + Ice bath | e.g., 85% | e.g., 98.2% |
| Ethanol | e.g., 10 | Slow cool + Ice bath | e.g., 78% | e.g., 97.5% |
| Ethyl Acetate / Hexane | e.g., 5 / 15 | Slow cool + Ice bath | e.g., 90% | e.g., 98.8% |
| Observations | Forms fine needles | Forms larger plates | High yield, excellent purity | Oiled out initially |
Troubleshooting
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Synthonix, Inc > 156997-99-8 | this compound [synthonix.com]
- 3. N-Acetyltryptamine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. column-chromatography.com [column-chromatography.com]
- 9. rroij.com [rroij.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. lcms.cz [lcms.cz]
- 14. Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for the characterization of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide, a key intermediate in pharmaceutical synthesis. The following protocols and data are designed to ensure the identity, purity, and quality of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of this compound and quantifying any impurities. A reverse-phase HPLC method is generally suitable for this class of compounds.
Predicted HPLC Data
The following table outlines the predicted chromatographic conditions and expected retention time for this compound.
| Parameter | Value |
| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 280 nm |
| Injection Volume | 10 µL |
| Predicted Retention Time | ~ 8.5 minutes |
Experimental Protocol
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases as described in the table above.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Chromatographic Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the sample solution.
-
Run the gradient program as detailed in the table.
-
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is employed to confirm the molecular weight of this compound. Electrospray ionization (ESI) in positive ion mode is a suitable ionization technique for this molecule.
Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₂H₁₃BrN₂O |
| Molecular Weight | 281.03 g/mol |
| Ionization Mode | ESI Positive |
| Expected [M+H]⁺ | m/z 282.03 |
| Expected [M+Na]⁺ | m/z 304.01 |
| Major Predicted Fragments | m/z 223.0 (loss of acetamide group)m/z 144.1 (indole fragment) |
Experimental Protocol
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.
Procedure:
-
Sample Introduction: The sample can be introduced via the LC system using the HPLC protocol described above or by direct infusion. For direct infusion, prepare a dilute solution (e.g., 10 µg/mL) in methanol or acetonitrile.
-
MS Parameters (ESI Positive):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 50-500
-
Data Analysis: Confirm the presence of the [M+H]⁺ and/or [M+Na]⁺ ions corresponding to the molecular weight of this compound. Analyze the fragmentation pattern to further confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra should be acquired.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 11.2 | br s | 1H | Indole N-H |
| 7.95 | t, J=5.5 Hz | 1H | Amide N-H |
| 7.55 | d, J=7.8 Hz | 1H | Ar-H |
| 7.35 | d, J=8.1 Hz | 1H | Ar-H |
| 7.10 | t, J=7.6 Hz | 1H | Ar-H |
| 7.00 | t, J=7.5 Hz | 1H | Ar-H |
| 3.35 | q, J=6.8 Hz | 2H | -CH₂-NH- |
| 2.90 | t, J=7.2 Hz | 2H | Ar-CH₂- |
| 1.80 | s | 3H | -C(O)CH₃ |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 169.5 | C=O |
| 136.0 | C-7a |
| 128.5 | C-3a |
| 122.0 | C-5 |
| 120.0 | C-6 |
| 119.0 | C-4 |
| 112.5 | C-3 |
| 111.5 | C-7 |
| 105.0 | C-2 |
| 39.5 | -CH₂-NH- |
| 25.0 | Ar-CH₂- |
| 22.5 | -C(O)CH₃ |
Experimental Protocol
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆).
-
Tetramethylsilane (TMS) as an internal standard (if not included in the solvent).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
-
A larger number of scans will be required compared to ¹H NMR.
-
Visualizations
Experimental Workflow for Compound Characterization
Caption: Workflow for the synthesis and analytical characterization.
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical techniques and information obtained.
Application Notes and Protocols for In Vitro Assays Using N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide is a synthetic compound belonging to the broad class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Specifically, bromoindole derivatives have been investigated for their potential as anticancer, anti-inflammatory, and anti-angiogenic agents.[4][5][6] Given the structural similarity to other biologically active indole acetamides, it is hypothesized that this compound may modulate key cellular processes such as cell proliferation, survival, and signaling pathways.[1][7]
These application notes provide a framework of standard in vitro assays to characterize the biological activity of this compound. The described protocols for cell viability, kinase inhibition, and Western blot analysis are foundational methods for the initial screening and mechanistic study of novel chemical entities in a drug discovery context.
Data Presentation: Quantitative Analysis
The following tables present hypothetical, yet representative, data for this compound (referred to as Compound BIA) in common in vitro assays. These tables are structured for clarity and to facilitate the comparison of potential activities.
Table 1: Cytotoxicity of Compound BIA in Human Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cell population. Data is typically generated using a cell viability assay, such as the MTT assay.[8]
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 48 | 12.3 |
| PC-3 | Prostate Adenocarcinoma | 48 | 25.1 |
| HUVEC | Normal Endothelial Cells | 48 | > 100 |
Table 2: In Vitro Kinase Inhibitory Activity of Compound BIA
This table shows the IC50 values of Compound BIA against a panel of selected protein kinases, which are common targets for indole-based compounds.[9][10] A luminescence-based assay measuring ADP production is a common method for this determination.[9]
| Kinase Target | Compound BIA IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| MAP3K | 75 | 8 |
| ERK1/2 | >10,000 | 20 |
| JNK | 450 | 15 |
| p38 | 120 | 10 |
Table 3: Modulation of MAPK Pathway Phosphorylation by Compound BIA
This table presents a semi-quantitative summary of Western blot data, indicating the effect of Compound BIA on the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[11]
| Target Protein | Treatment (Compound BIA, 10 µM) | Observed Phosphorylation Level (Fold Change vs. Control) |
| p-MAP3K | + Stimulant | 0.3 |
| p-p38 | + Stimulant | 0.4 |
| p-ERK1/2 | + Stimulant | 0.9 |
| p-JNK | + Stimulant | 0.6 |
Experimental Protocols & Visualizations
Detailed methodologies for the key experiments are provided below. These protocols are general and may require optimization for specific cell lines and laboratory conditions.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[14]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in serum-free culture medium to achieve final desired concentrations. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12][14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which generates a luminescent signal via luciferase. The signal intensity is inversely proportional to the kinase inhibitor's activity.[9]
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of Compound BIA in 100% DMSO. Create a serial dilution series in DMSO.
-
Kinase Reaction Setup: In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Enzyme Addition: Add 2.5 µL of the desired kinase (e.g., p38, MAP3K) in kinase assay buffer to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.[9]
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Western Blot Analysis of MAPK Pathway Modulation
Western blotting is used to detect changes in the expression and phosphorylation status of specific proteins within a signaling pathway, providing mechanistic insights into a compound's action.[16][17] The MAPK pathway is a common target for indole derivatives and plays a critical role in cell proliferation and apoptosis.[11]
Protocol:
-
Cell Culture and Treatment: Grow cells (e.g., A549) in 6-well plates to 70-80% confluency. Pre-treat the cells with various concentrations of Compound BIA or vehicle (DMSO) for 1-2 hours.
-
Pathway Stimulation: Induce MAPK pathway activation by treating cells with a stimulant (e.g., H₂O₂, LPS, or a growth factor) for a short period (e.g., 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil at 95°C for 5 minutes. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-p38) overnight at 4°C.[16]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a digital imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-p38) and a loading control (e.g., GAPDH or β-actin) for normalization. Quantify band intensities using densitometry software.
Disclaimer
The data, protocols, and pathways presented in these application notes are for illustrative purposes. They are based on established methodologies for characterizing novel indole derivatives and do not represent experimentally verified results for this compound. Researchers must optimize all assay conditions for their specific experimental setup, cell lines, and reagents of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. researchhub.com [researchhub.com]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the potential medicinal chemistry applications of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide. This document outlines prospective therapeutic areas, details relevant experimental protocols for biological evaluation, and presents key data interpretation frameworks. The indole nucleus is a well-established privileged scaffold in drug discovery, and its derivatives have shown a wide array of biological activities.[1][2] The presence of a bromine atom and an acetamide side chain on the indole core of the title compound suggests potential for development as a therapeutic agent, particularly in oncology.
While specific biological data for this compound is not extensively available in the public domain, this document extrapolates potential applications and provides detailed evaluation protocols based on the known activities of structurally similar bromoindole and indole acetamide derivatives.[3][4]
Potential Therapeutic Applications
The structural features of this compound suggest several potential applications in medicinal chemistry, primarily centered around the inhibition of key cellular signaling pathways.
Anticancer Agent
Indole derivatives are widely investigated as anticancer agents due to their ability to modulate various signaling pathways implicated in cancer progression.[5][6] The bromoindole moiety, in particular, is a key component of several kinase inhibitors.[4]
Hypothesized Mechanism of Action:
-
Kinase Inhibition: The indole scaffold can act as a hinge-binding motif for various protein kinases.[2] The 2-bromo substitution could enhance binding affinity and selectivity towards specific kinases that are often dysregulated in cancer, such as Receptor Tyrosine Kinases (RTKs) or cyclin-dependent kinases (CDKs).[2][7]
-
Induction of Apoptosis: Many indole-based compounds exert their anticancer effects by inducing programmed cell death (apoptosis) in cancer cells.[3][8]
-
Tubulin Polymerization Inhibition: Certain indole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target for anticancer drugs.[2]
Modulator of Neurological Pathways
The indole core is structurally related to neurotransmitters like serotonin. While the primary focus of this note is on oncology, derivatives of indole have been explored for their potential in treating neurodegenerative diseases.[2]
Experimental Protocols for Biological Evaluation
To investigate the potential of this compound as a therapeutic agent, a systematic evaluation of its biological activity is required. The following are detailed protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay is designed to quantify the inhibitory activity of the compound against a panel of protein kinases. The principle is based on the measurement of ADP produced during the kinase reaction.[1]
Materials:
-
This compound
-
Target protein kinase(s)
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1-2%.
-
Kinase Reaction Setup:
-
Add 5 µL of the serially diluted compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of 2X kinase solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiation of Kinase Reaction:
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to generate a luminescent signal.[1]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[8][10]
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.[11]
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8][12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at a wavelength between 540 and 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Data Presentation
Quantitative data from the biological assays should be summarized in tables for clear comparison and structure-activity relationship (SAR) analysis.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (µM) |
| Kinase A | Data |
| Kinase B | Data |
| Kinase C | Data |
Table 2: Anticancer Cytotoxicity of this compound
| Cancer Cell Line | IC50 (µM) after 48h exposure |
| A549 (Lung) | Data |
| MCF-7 (Breast) | Data |
| HCT116 (Colon) | Data |
Visualizations
Diagrams illustrating key concepts and workflows are provided below using the DOT language.
Caption: General workflow for screening and characterization.
Caption: Simplified RTK signaling pathway and a potential point of inhibition.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The provided protocols offer a starting point for the systematic evaluation of its biological activity. Further studies, including broader kinase profiling, mechanism of action elucidation, and in vivo efficacy studies, will be crucial to fully realize its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide, a brominated derivative of N-acetyltryptamine, is a versatile precursor in the synthesis of a variety of biologically active molecules. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] The strategic placement of a bromine atom at the 2-position of the indole ring offers a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic precursor, with a focus on its role in developing potent melatonin receptor agonists and other bioactive indole derivatives.
Applications in Pharmaceutical Synthesis
The primary application of this compound and its analogues lies in their utility as intermediates for synthesizing compounds targeting various physiological pathways.
-
Melatonin Receptor Agonists: The methoxy analogue, N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]-acetamide (2-bromomelatonin), has been synthesized and characterized as a potent melatonin agonist.[2] It exhibits a significantly higher binding affinity for melatonin receptors compared to melatonin itself.[2] This highlights the potential of using the 2-bromo-N-acetyltryptamine scaffold to develop novel therapeutics for sleep disorders, circadian rhythm disturbances, and other conditions modulated by melatonin signaling.
-
Serotonin Receptor Ligands: Positional isomers, such as 6-bromo-N-acetyltryptamine, have been identified as 5-HT2A receptor antagonists.[3] The 5-HT2A receptor is a key target in the development of treatments for neuropsychiatric disorders.[3] This suggests that derivatives of this compound could be explored for their activity at serotonin receptors.
-
General Indole-Based Therapeutics: The indole ring system is a fundamental component of many pharmaceutical agents, including anti-inflammatory drugs and anti-cancer agents.[1][4][5] The bromo-indole core of the title compound provides a starting point for the synthesis of a wide range of substituted indole derivatives with potential therapeutic applications.
Quantitative Data Summary
The following tables summarize key quantitative data for analogues of this compound, demonstrating the potential for developing potent bioactive molecules from this precursor.
Table 1: Melatonin Receptor Binding Affinity
| Compound | Relative Binding Affinity (vs. Melatonin) | Target | Reference |
| 2-Bromomelatonin | ~10 times higher | Melatonin Receptors | [2] |
| Melatonin | 1 (Reference) | Melatonin Receptors | [2] |
| 2-Iodomelatonin | Similar to 2-Bromomelatonin | Melatonin Receptors | [2] |
Table 2: 5-HT2A Receptor Antagonist Activity
| Compound | IC50 | Target | Reference |
| 6-Bromo-N-propionyltryptamine | More potent than compound 2 | 5-HT2A Receptor | [3] |
| 6-Bromo-N-acetyltryptamine (2) | Less potent than compound 1 | 5-HT2A Receptor | [3] |
| Ketanserin Tartrate | Positive Control | 5-HT2A Receptor | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Bromination
This protocol is adapted from the synthesis of 2-bromomelatonin and can be applied to N-acetyltryptamine to yield the title compound.[2]
Materials:
-
N-(2-(1H-indol-3-yl)ethyl)acetamide (N-acetyltryptamine)
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetic Acid
-
Nitrogen gas supply
-
Flash chromatography system (Silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve N-(2-(1H-indol-3-yl)ethyl)acetamide in anhydrous acetic acid in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.0 - 1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain this compound.
Protocol 2: General Procedure for Suzuki Cross-Coupling of the 2-Bromoindole Scaffold
This generalized protocol illustrates how the 2-bromo position can be functionalized to create diverse analogues.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid/Ester (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh3)4, 0.05 eq)
-
Base (e.g., K2CO3, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/water)
-
Nitrogen or Argon gas supply
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the degassed solvent system to the vessel.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting product by column chromatography.
Visualizations
Caption: Synthetic workflow using the precursor.
Caption: Melatonin biosynthesis and signaling pathway.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Bromo-Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of in vivo studies involving bromo-indole compounds. This class of molecules has garnered significant interest for its therapeutic potential across various disease areas, including oncology, inflammation, and neurodegenerative disorders. The introduction of a bromine atom to the indole scaffold can significantly modulate the compound's physicochemical properties, often enhancing its biological activity.[1] This document outlines detailed protocols for preclinical evaluation and provides a summary of quantitative data from relevant studies.
Data Presentation: Quantitative Analysis of Bromo-Indole Compound Activity
The following tables summarize the in vitro and in vivo activities of selected bromo-indole derivatives across different therapeutic areas.
Table 1: Anti-Cancer Activity of Bromo-Indole Compounds
| Compound | Cancer Type | Model | Key Findings | Reference(s) |
| 5-Bromo-indole-3-acetic acid (5Br-IAA) | Nasopharyngeal Carcinoma | FaDu human xenografts in SCID mice | Showed a modest tumor growth delay when combined with horseradish peroxidase (HRP) gene therapy.[2] | [2] |
| 3-(2-Bromoethyl)-indole (BEI-9) | Colon Cancer | Immunodeficient mice | Tolerated at doses below 10 mg/kg (intraperitoneal administration). Inhibits NF-κB activation. | [1] |
| FBA-TPQ (makaluvamine analog) | Breast Cancer | Preclinical in vivo model | Significant tumor growth inhibition. | [3] |
| 2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide (2-NPHC) | Angiogenesis Model | Chick Chorioallantois Membrane (CAM) Assay | Marked regression of blood vessels, indicating potent anti-angiogenic activity.[3] | [3] |
| 5-Bromo-indole-2-carboxylic acid derivatives | Various | In silico and in vitro | Potent EGFR tyrosine kinase inhibitors with antiproliferative activity against A549, HepG2, and MCF-7 cancer cell lines.[4] | [4] |
Table 2: Anti-Inflammatory Activity of Bromo-Indole Compounds
| Compound | Inflammatory Model | Animal Model | Key Findings | Reference(s) |
| 6-Bromoindole | Lipopolysaccharide (LPS)-induced inflammation | RAW264.7 mouse macrophages (in vitro) | Significantly reduced the translocation of NF-κB to the nucleus.[5] | [5] |
| 6-Bromoisatin | Lipopolysaccharide (LPS)-induced inflammation | RAW264.7 mouse macrophages (in vitro) | Significantly reduced the translocation of NF-κB to the nucleus, downregulating pro-inflammatory gene expression.[5] | [5] |
| Indole-chalcone hybrids | Carrageenan-induced paw edema | Mice | Statistically significant decrease in the number of writhing movements compared to the control group.[6] | [6] |
Table 3: Neuroprotective Activity of Bromo-Indole Compounds
| Compound | Disease Model | Animal/Cell Model | Key Findings | Reference(s) |
| 2-Bromo-cryptolepine | Neurodegenerative disease model | In vitro | Biological evaluation as a potential neuroprotective agent.[7] | [7] |
| Indole-based compounds | Parkinson's Disease | In vitro | Selective inhibition of human MAO-B.[7] | [7] |
Experimental Protocols
Anti-Cancer Efficacy Study: Xenograft Mouse Model
This protocol describes the evaluation of a bromo-indole compound's anti-tumor efficacy in a subcutaneous xenograft model.
Materials:
-
Bromo-indole compound
-
Vehicle for drug formulation (e.g., DMSO, corn oil, saline)[8]
-
Cancer cell line (e.g., MCF-7, MDA-MB-231, A549, FaDu)[2][3][4]
-
Immunocompromised mice (e.g., SCID or nude mice)[2]
-
Matrigel (optional)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles
-
Tissue culture reagents
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or media), with or without Matrigel.
-
Subcutaneously inject the cell suspension (typically 1 x 10⁶ to 10 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups (n=6-10 mice per group).
-
Administer the bromo-indole compound or vehicle control via the desired route (e.g., intraperitoneal, oral gavage, intravenous). Dosing and frequency will be compound-specific and should be determined from preliminary toxicity studies.[1]
-
-
Endpoint Analysis:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a humane endpoint.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Perform further analyses on tumor tissue as required (e.g., histopathology, Western blotting, PCR).
-
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This protocol details the assessment of the anti-inflammatory properties of a bromo-indole compound using the carrageenan-induced paw edema model in rats.[2]
Materials:
-
Bromo-indole compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)[]
-
Carrageenan (1% w/v in sterile saline)
-
Positive control (e.g., Indomethacin or Diclofenac)[]
-
Wistar or Sprague-Dawley rats[10]
-
Plethysmometer or digital calipers
-
Sterile syringes and needles
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment.
-
Animal Grouping and Dosing:
-
Randomly divide rats into groups (n=6-8 per group): vehicle control, positive control, and bromo-indole compound treatment groups (at least 3 doses).
-
Administer the bromo-indole compound, vehicle, or positive control orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
-
Induction of Paw Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each rat at each time point by subtracting the initial paw volume from the post-treatment volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100.
-
-
Endpoint Analysis (Optional):
-
At the end of the experiment, euthanize the animals and collect the inflamed paw tissue for further analysis (e.g., cytokine levels via ELISA, protein expression via Western blot).[]
-
Neuroprotective Efficacy Study: Middle Cerebral Artery Occlusion (MCAO) Stroke Model
This protocol provides a general framework for evaluating the neuroprotective effects of a bromo-indole compound in a rodent model of ischemic stroke.
Materials:
-
Bromo-indole compound
-
Vehicle for drug formulation
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Laser Doppler flowmeter (for monitoring cerebral blood flow)
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
-
Neurological scoring system
Procedure:
-
Surgical Procedure (MCAO):
-
Anesthetize the rat and perform the MCAO surgery to induce focal cerebral ischemia. This typically involves the insertion of a filament to occlude the middle cerebral artery.
-
Monitor cerebral blood flow to confirm successful occlusion.
-
-
Drug Administration:
-
Administer the bromo-indole compound or vehicle at a specific time point relative to the onset of ischemia (e.g., during ischemia or at the time of reperfusion). The route of administration can be intravenous or intraperitoneal.
-
-
Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
Neurological Assessment:
-
At 24 hours post-MCAO, evaluate the neurological deficits of each rat using a standardized scoring system (e.g., Bederson's scale).
-
-
Infarct Volume Measurement:
-
Following neurological assessment, euthanize the rats and harvest the brains.
-
Slice the brains into coronal sections and stain with TTC. TTC stains viable tissue red, leaving the infarcted tissue unstained (white).
-
Quantify the infarct volume using image analysis software.
-
-
Data Analysis:
-
Compare the neurological scores and infarct volumes between the treatment and control groups to determine the neuroprotective efficacy of the bromo-indole compound.
-
Signaling Pathways and Visualization
Bromo-indole compounds exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.
VEGF Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor (VEGF) signaling is a critical regulator of angiogenesis. Some bromo-indole compounds have demonstrated anti-angiogenic properties by inhibiting this pathway.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 10. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acylation of Tryptamine with Mixed Nicotinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis of N-nicotinoyl tryptamine, a compound of interest for its potential pharmacological activities. The synthesis involves the acylation of tryptamine with a mixed nicotinic anhydride. N-acyl tryptamines are a class of compounds that have garnered attention for their diverse biological effects, including anti-inflammatory and psychoactive properties.[1] This protocol is based on established principles of mixed anhydride amide synthesis, offering a robust method for the preparation of N-nicotinoyl tryptamine for research and development purposes.
Data Presentation
The following table summarizes the key reactants and reaction parameters for the synthesis of N-nicotinoyl tryptamine.
| Parameter | Value |
| Reactants | |
| Tryptamine | 1.0 equivalent |
| Nicotinic Acid | 1.1 equivalents |
| Ethyl Chloroformate | 1.1 equivalents |
| Triethylamine | 2.2 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | -15°C to Room Temperature |
| Reaction Time | 2-4 hours |
| Purification Method | Column Chromatography |
| Expected Yield | Moderate to High |
Experimental Protocols
This section outlines the detailed methodology for the synthesis of N-nicotinoyl tryptamine via the mixed nicotinic anhydride method.
Materials and Equipment
-
Tryptamine
-
Nicotinic acid
-
Ethyl chloroformate
-
Triethylamine
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Low-temperature bath (e.g., ice-salt or dry ice-acetone)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware
Protocol for the Synthesis of N-Nicotinoyl Tryptamine
-
Preparation of the Mixed Nicotinic-Carbonic Anhydride:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, dissolve nicotinic acid (1.1 equivalents) and triethylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -15°C using a low-temperature bath.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -15°C.
-
After the addition is complete, stir the reaction mixture at -15°C for 30-60 minutes. The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
-
Acylation of Tryptamine:
-
In a separate flame-dried round-bottom flask, dissolve tryptamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the tryptamine solution to 0°C in an ice bath.
-
Slowly add the freshly prepared mixed anhydride solution from step 1 to the tryptamine solution. The addition can be done via cannula transfer or by carefully pouring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride precipitate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain pure N-nicotinoyl tryptamine.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized N-nicotinoyl tryptamine using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
Visualizations
Chemical Reaction Scheme
References
Application Notes and Protocols for Mechanism of Action Studies of N-Acetyltryptamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the mechanism of action of N-acetyltryptamine (NAT) derivatives, which primarily target melatonin receptors. The protocols detailed below are foundational for characterizing the binding affinity and functional activity of these compounds, which are crucial steps in drug discovery and development.
Introduction to N-Acetyltryptamine Derivatives and their Therapeutic Potential
N-acetyltryptamine is a structural analog of melatonin, the primary hormone regulating circadian rhythms.[1][2] Like melatonin, NAT and its derivatives exert their effects by interacting with melatonin receptors, MT1 and MT2.[1][2] These receptors are G-protein coupled receptors (GPCRs) that are promising targets for treating a variety of conditions, including sleep disorders, circadian rhythm disruptions, and potentially mood disorders and cancer.[3] The primary signaling pathway for both MT1 and MT2 receptors involves coupling to the inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Understanding the specific interactions of novel NAT derivatives with these receptors is key to developing more potent and selective therapeutic agents.
Quantitative Data Summary
The following tables summarize the binding affinities (pKi) and functional activities (pEC50 and % Inhibition) of a series of C2-substituted indolealkylamine derivatives, which are analogs of N-acetyltryptamine, at human MT1 and MT2 receptors.[4] This data is essential for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.
Table 1: Binding Affinities (pKi) of N-Acetyltryptamine Derivatives at Human MT1 and MT2 Receptors [4]
| Compound | pKi (MT1) | pKi (MT2) |
| 5a | 5.48 ± 0.11 | 5.56 ± 0.04 |
| 5b | 6.29 ± 0.10 | 6.25 ± 0.08 |
| 5c | 6.01 ± 0.16 | 6.09 ± 0.10 |
| 5d | 5.76 ± 0.12 | 5.79 ± 0.10 |
| 5e | 6.29 ± 0.15 | 7.29 ± 0.14 |
| 5f | 4.80 ± 0.13 | 5.61 ± 0.10 |
| 5g | 5.09 ± 0.11 | 5.76 ± 0.10 |
| 5h | 6.05 ± 0.12 | 6.72 ± 0.11 |
| 5i | 5.82 ± 0.10 | 5.88 ± 0.09 |
| 5j | 5.99 ± 0.14 | 6.03 ± 0.11 |
| 5k | 6.12 ± 0.13 | 6.18 ± 0.10 |
| 5l | 4.96 ± 0.10 | 5.68 ± 0.09 |
| 5m | 5.63 ± 0.11 | 5.69 ± 0.08 |
| 5n | 4.63 ± 0.12 | 5.42 ± 0.10 |
| 5o | 5.91 ± 0.13 | 5.97 ± 0.10 |
Data is presented as mean ± SEM.
Table 2: Functional Activity (pEC50 and % Inhibition) of N-Acetyltryptamine Derivatives at Human MT1 and MT2 Receptors [4]
| Compound | pEC50 (MT1) | % Inhibition (MT1) | pEC50 (MT2) | % Inhibition (MT2) |
| Melatonin (agonist control) | 9.8 ± 0.2 | 85 ± 5 | 9.9 ± 0.1 | 90 ± 4 |
| 5b | 6.28 ± 0.32 | 45 ± 8 | 6.65 ± 0.63 | 55 ± 10 |
| 5c | - | Inverse Agonist | - | - |
| 5h | - | Antagonist | - | Antagonist |
| 5j | - | Partial Agonist | - | Partial Agonist |
| 5k | 5.50 ± 0.35 | 30 ± 7 | 6.59 ± 1.19 | 40 ± 9 |
| 5o | - | Partial Agonist | - | Partial Agonist |
Data is presented as mean ± SEM. For antagonists and partial agonists where a full dose-response curve was not achieved, the qualitative activity is noted.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key signaling pathway for MT1 and MT2 receptors and the general workflows for the experimental protocols described below.
Caption: MT1/MT2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for studying GPCRs and can be adapted for specific N-acetyltryptamine derivatives.
Protocol 1: Radioligand Competition Binding Assay for MT1 and MT2 Receptors
This protocol is used to determine the binding affinity (Ki) of unlabeled N-acetyltryptamine derivatives by measuring their ability to compete with a radiolabeled ligand for binding to the MT1 or MT2 receptor.
Materials:
-
HEK293 cells stably expressing human MT1 or MT2 receptors
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, with protease inhibitors
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Radioligand: 2-[¹²⁵I]-iodomelatonin (specific activity ~2000 Ci/mmol)
-
Non-specific binding control: Melatonin (10 µM)
-
Test N-acetyltryptamine derivatives at a range of concentrations
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Vacuum filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the receptor of interest to confluency.
-
Harvest cells and centrifuge at 1000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in Binding Buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of Binding Buffer (for total binding) or 10 µM Melatonin (for non-specific binding) or the test N-acetyltryptamine derivative at various concentrations.
-
50 µL of 2-[¹²⁵I]-iodomelatonin (final concentration ~100-200 pM).
-
150 µL of the membrane preparation (20-40 µg of protein).
-
-
Incubate the plate at 37°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 4 mL of ice-cold Binding Buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for MT1 and MT2 Receptors
This protocol measures the ability of N-acetyltryptamine derivatives to act as agonists or antagonists at MT1 and MT2 receptors by quantifying their effect on intracellular cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human MT1 or MT2 receptors
-
Cell culture medium (e.g., F-12 or DMEM with 10% FBS)
-
Assay Buffer: HBSS or serum-free medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor)
-
Forskolin (an adenylyl cyclase activator)
-
Test N-acetyltryptamine derivatives at a range of concentrations
-
Melatonin (as a reference agonist)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits)
-
White or black 96- or 384-well microplates (depending on the detection kit)
-
Plate reader capable of detecting the signal from the chosen cAMP kit
Procedure:
-
Cell Plating:
-
Seed the cells into the appropriate microplate at a density of 5,000-20,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Agonist Mode Assay:
-
Remove the culture medium and add Assay Buffer.
-
Add the test N-acetyltryptamine derivative or melatonin at various concentrations to the wells.
-
Add forskolin to a final concentration of 1-10 µM to all wells (to stimulate cAMP production).
-
Incubate for 15-30 minutes at room temperature.
-
-
Antagonist Mode Assay:
-
Pre-incubate the cells with the test N-acetyltryptamine derivative at various concentrations for 15-30 minutes.
-
Add a fixed concentration of melatonin (typically the EC80 concentration) to all wells, except for the basal control.
-
Add forskolin to a final concentration of 1-10 µM to all wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
For agonists: Plot the cAMP concentration (or signal) against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
For antagonists: Plot the inhibition of the melatonin response against the log concentration of the test compound to determine the IC50 value. Calculate the pA2 value to quantify the antagonist potency.
-
These protocols provide a solid framework for the detailed investigation of the mechanism of action of novel N-acetyltryptamine derivatives, facilitating the identification of promising candidates for further therapeutic development.
References
- 1. Daily Rhythm in Plasma N-Acetyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetyltryptamine - Wikipedia [en.wikipedia.org]
- 3. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of indolealkylamine derivatives as potential multi-target agents for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide
Welcome to the technical support center for the synthesis of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis typically involves a two-step process:
-
N-Acetylation of tryptamine: Tryptamine is first protected as N-(2-(1H-indol-3-yl)ethyl)acetamide. This is a standard procedure often carried out using acetic anhydride or acetyl chloride in the presence of a base.
-
Bromination of the indole ring: The resulting N-acetyltryptamine is then selectively brominated at the C-2 position of the indole ring using a suitable brominating agent, most commonly N-bromosuccinimide (NBS).
Q2: What are the critical parameters affecting the yield of the bromination step?
Several factors can significantly impact the yield and purity of the final product. These include the choice of brominating agent, solvent, reaction temperature, and reaction time. Careful control of these parameters is essential to minimize side reactions and maximize the yield of the desired 2-bromo-isomer.
Q3: What are the common side products in this synthesis?
Common side products can include:
-
Dibrominated indoles: Over-bromination can lead to the formation of dibromo-indole derivatives.
-
Other bromo-isomers: While the 2-position is generally favored, bromination can sometimes occur at other positions on the indole ring.
-
Oxidation products: Indole rings can be susceptible to oxidation, especially under harsh reaction conditions.
-
Starting material: Incomplete reaction will result in the presence of unreacted N-(2-(1H-indol-3-yl)ethyl)acetamide.
Troubleshooting Guide
Problem: Low or no yield of the desired product.
-
Potential Cause 1: Inactive Brominating Agent.
-
Question: My reaction with N-bromosuccinimide (NBS) is not proceeding. What could be the issue?
-
Answer: NBS can decompose over time, especially if not stored properly. It is recommended to use freshly recrystallized NBS for best results. Impure NBS may appear yellowish and can lead to unreliable outcomes.[1]
-
-
Potential Cause 2: Inappropriate Solvent.
-
Question: The reaction is sluggish or messy in my chosen solvent. What are the recommended solvents for this bromination?
-
Answer: The choice of solvent is crucial. For NBS brominations, anhydrous solvents like carbon tetrachloride (CCl4), chloroform (CHCl3), or acetonitrile (CH3CN) are commonly used.[2] The use of anhydrous conditions is important to prevent hydrolysis of the product.[2]
-
-
Potential Cause 3: Suboptimal Reaction Temperature.
-
Question: I am observing multiple spots on my TLC, including what appears to be starting material and some unidentified byproducts. Could the temperature be the problem?
-
Answer: Yes, temperature plays a critical role. The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. Running the reaction at too high a temperature can promote side reactions, while a temperature that is too low may result in an incomplete reaction.
-
Problem: Formation of multiple products.
-
Potential Cause 1: Over-bromination.
-
Question: My mass spectrometry analysis indicates the presence of a dibrominated product. How can I avoid this?
-
Answer: Over-bromination occurs when an excess of the brominating agent is used or the reaction is allowed to proceed for too long. Carefully control the stoichiometry of NBS (using 1.0 to 1.1 equivalents is a good starting point). Monitoring the reaction closely by TLC and quenching it as soon as the starting material is consumed can help prevent the formation of dibrominated species.
-
-
Potential Cause 2: Formation of other bromo-isomers.
-
Question: My NMR spectrum is complex, suggesting a mixture of isomers. How can I improve the regioselectivity for the 2-position?
-
Answer: The directing effect of the N-acetyl group should favor bromination at the C-2 position. However, factors like the solvent and temperature can influence regioselectivity. Using a non-polar solvent can sometimes enhance the selectivity.
-
Experimental Protocols
Key Experiment: Bromination of N-(2-(1H-indol-3-yl)ethyl)acetamide
This protocol is a general guideline based on established procedures for the bromination of indole derivatives. Optimization may be required.
Materials:
-
N-(2-(1H-indol-3-yl)ethyl)acetamide
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Anhydrous acetonitrile (CH3CN) or chloroform (CHCl3)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-(2-(1H-indol-3-yl)ethyl)acetamide (1.0 eq) in anhydrous acetonitrile or chloroform in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Bromination of N-(2-(1H-indol-3-yl)ethyl)acetamide.
| Entry | Brominating Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NBS (1.05) | CH2Cl2 | 0 to rt | 2 | 65 |
| 2 | NBS (1.05) | CH3CN | 0 to rt | 2 | 75 |
| 3 | NBS (1.05) | THF | 0 to rt | 4 | 50 |
| 4 | NBS (1.2) | CH3CN | 0 to rt | 2 | 70 (with dibromo impurity) |
| 5 | Br2 (1.05) | CH2Cl2 | 0 | 1 | 45 (mixture of isomers) |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Potential side reactions in the bromination step.
References
Technical Support Center: Troubleshooting Side Reactions in the Bromination of Indole
Welcome to the technical support center for the bromination of indole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common side reactions encountered during this critical synthetic transformation. Below you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your reaction conditions and maximize the yield of your desired brominated indole.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the bromination of indole?
A1: The bromination of indole is prone to several side reactions, primarily due to the high electron density and reactivity of the indole nucleus. The most common side reactions include:
-
Polybromination: The introduction of more than one bromine atom onto the indole ring is a frequent issue. The reaction of indole with elemental bromine can lead to a mixture of higher substitution products.[1] Without careful control of stoichiometry, di- and even tri-brominated indoles can be formed.
-
Oxidation to Oxindoles: In the presence of certain brominating agents, particularly N-bromosuccinimide (NBS) in aqueous or protic solvents, the indole ring can be oxidized to form oxindole byproducts.[2] For instance, the reaction of indole-3-acetic acid with NBS in tert-butanol can produce oxindole-3-acetic acid and its brominated derivatives.[2]
-
Lack of Regioselectivity: Direct bromination of an unprotected indole typically occurs at the most nucleophilic C3 position.[2] Achieving bromination at other positions, such as C2, C5, or C6, often requires the use of protecting groups on the indole nitrogen to direct the regioselectivity.
-
Degradation of the Product: The desired bromoindole product, particularly 3-bromoindole, can be unstable and prone to decomposition, especially in the presence of acid byproducts like hydrogen bromide (HBr) that can form during the reaction.[1]
Q2: I am observing significant amounts of di- and tri-brominated byproducts. How can I improve the selectivity for mono-bromination?
A2: Controlling the stoichiometry of the brominating agent is crucial to prevent over-bromination. Using a precise 1:1 molar ratio of indole to the brominating agent is a good starting point. Additionally, several other factors can be adjusted:
-
Choice of Brominating Agent: Milder brominating agents are less prone to causing polybromination. Consider using N-bromosuccinimide (NBS) or pyridinium bromide perbromide instead of elemental bromine (Br₂).
-
Reaction Temperature: Lowering the reaction temperature, often to 0°C or below, can significantly enhance the selectivity for mono-bromination by reducing the overall reactivity of the system.[1]
-
Slow Addition: Adding the brominating agent slowly and portion-wise to the indole solution can help to maintain a low concentration of the brominating species in the reaction mixture, thereby favoring mono-substitution.
Q3: My reaction with NBS is producing a significant amount of oxindole. What is causing this and how can I prevent it?
A3: The formation of oxindoles during NBS bromination is often attributed to the presence of water or other nucleophilic solvents. The proposed mechanism involves the initial attack of the electrophilic bromine at the C2-C3 double bond, followed by the addition of a nucleophile (like water or an alcohol from the solvent) to form an intermediate that then rearranges to the oxindole.[2]
To minimize oxindole formation:
-
Use Anhydrous Conditions: Ensure that your solvent and glassware are thoroughly dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
Choose Aprotic Solvents: Solvents like tetrahydrofuran (THF), dichloromethane (DCM), or carbon tetrachloride (CCl₄) are less likely to participate in the reaction and promote oxindole formation compared to protic solvents like alcohols or aqueous mixtures.
Q4: I need to brominate my indole at the C5 position, but the reaction is primarily occurring at C3. What is the best strategy to achieve the desired regioselectivity?
A4: To achieve selective bromination at positions other than C3, it is generally necessary to protect the indole nitrogen. The protecting group modulates the electronic properties of the indole ring and can sterically hinder the C2 and C3 positions, thereby directing the electrophilic attack to the benzene portion of the molecule.
Commonly used N-protecting groups for directing bromination include:
-
Tosyl (Ts): An electron-withdrawing group that deactivates the pyrrole ring towards electrophilic attack.
-
tert-Butoxycarbonyl (Boc): A bulky group that can sterically block the positions adjacent to the nitrogen.
After the protection step, bromination can be carried out, followed by the removal of the protecting group to yield the desired C5-bromoindole.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Mono-brominated Indole and a Complex Mixture of Products.
This is a common issue arising from a lack of control over the reaction conditions.
Caption: Troubleshooting workflow for low yield of mono-brominated indole.
Problem 2: Product degradation during workup or purification.
3-Bromoindole, in particular, is known to be unstable.
-
Neutralize Acid: During the reaction and workup, ensure that any generated HBr is neutralized. This can be achieved by using a base like pyridine as the solvent or by washing the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution).[1]
-
Avoid High Temperatures: Keep the temperature low during solvent removal (rotary evaporation) and purification (e.g., column chromatography).
-
Prompt Purification and Storage: Purify the product as soon as possible after the reaction is complete. Store the purified bromoindole under an inert atmosphere, protected from light, and at a low temperature.
Data Presentation
The choice of brominating agent and reaction conditions significantly impacts the product distribution. Below is a summary of reported yields for the synthesis of 3-bromoindole and the product distribution for the bromination of indole-3-acetic acid.
Table 1: Comparison of Yields for the Synthesis of 3-Bromoindole
| Brominating Agent | Solvent | Temperature (°C) | Yield of 3-Bromoindole (%) | Reference |
| Dioxane Dibromide | Dioxane | 8-10 | Low (not specified) | [1] |
| Dioxane Dibromide | Pyridine | Not specified | 48 | [1] |
| Pyridinium Bromide Perbromide | Pyridine | 0-2 | 64 | [1] |
| Electrochemical (nBu₄NBr/NH₄Br) | MeCN | Room Temp | 81 | [3] |
Table 2: Product Distribution in the Bromination of Indole-3-Acetic Acid with NBS [2]
| Product | % Composition (Relative) |
| 3,5-dibromooxindole-3-acetic acid | Major |
| 3-bromooxindole-3-acetic acid | Major |
| 5-bromooxindole-3-acetic acid | Minor |
| oxindole-3-acetic acid | Minor |
Note: The study did not provide specific percentage yields but identified the major and minor products based on NMR analysis.
Experimental Protocols
Protocol 1: Selective Synthesis of 3-Bromoindole using Pyridinium Bromide Perbromide[1]
This method provides a good yield of 3-bromoindole with minimized side reactions.
Materials:
-
Indole
-
Pyridine (reagent grade)
-
Pyridinium bromide perbromide
-
Diethyl ether
-
Dilute aqueous hydrochloric acid
-
Dilute aqueous sodium hydroxide
-
n-Heptane
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve indole (1.0 eq) in reagent grade pyridine in a flask and cool the solution to 0-2°C in an ice bath.
-
In a separate flask, dissolve pyridinium bromide perbromide (1.0 eq) in pyridine.
-
Slowly add the pyridinium bromide perbromide solution to the cooled indole solution, ensuring the temperature does not exceed 2°C.
-
Once the addition is complete, pour the reaction mixture into cold diethyl ether.
-
Filter the mixture to remove any insoluble material.
-
Wash the ether solution several times with cold, dilute aqueous hydrochloric acid to remove pyridine.
-
Subsequently, wash the ether solution with cold, dilute aqueous sodium hydroxide, followed by water.
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Remove the ether under reduced pressure at a low temperature.
-
Recrystallize the crude product from n-heptane to obtain pure 3-bromoindole.
Protocol 2: Synthesis of 5-Bromoindole via N-Sulfonylation and Bromination (General Procedure)
This protocol outlines the general steps for achieving C5-bromination using a protecting group strategy.
Step 1: N-Sulfonylation of Indole
-
To a solution of indole (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF), add a base (e.g., NaH, 1.1 eq) at 0°C under an inert atmosphere.
-
Stir the mixture for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Bromination of N-Tosylindole
-
Dissolve the N-tosylindole (1.0 eq) in a suitable solvent (e.g., CCl₄, DCM).
-
Add N-bromosuccinimide (NBS, 1.05 eq) to the solution.
-
Stir the reaction at room temperature or gentle heating until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with water and an aqueous solution of sodium thiosulfate to remove any unreacted bromine and succinimide.
-
Dry the organic layer and concentrate to yield the crude 5-bromo-N-tosylindole, which can be purified by chromatography.
Step 3: Deprotection of 5-Bromo-N-Tosylindole
-
Dissolve the 5-bromo-N-tosylindole in a suitable solvent (e.g., methanol, ethanol).
-
Add a base (e.g., NaOH, KOH) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with acid and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product to obtain 5-bromoindole.
Visualizing Reaction Pathways
Formation of Polybrominated Side Products
The stepwise formation of di- and tri-brominated indoles from the initial mono-brominated product.
References
Technical Support Center: N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of N-(2-(2-Bromo-1H-indol-3-yl)acetamide.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of N-(2-(2-Bromo-1H-indol-3-yl)acetamide.
Issue 1: Low or No Yield of the Desired Product After Purification
-
Question: After performing the synthesis and purification, the final yield of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide is significantly lower than expected, or no product is recovered. What are the possible causes and solutions?
-
Answer: Low or no yield can stem from several factors, from the initial reaction to the final purification steps. A systematic approach to troubleshooting is recommended.
-
Incomplete Bromination: The bromination of the starting material, N-(2-(1H-indol-3-yl)ethyl)acetamide, may not have gone to completion. This can be verified by analyzing the crude reaction mixture by TLC or LC-MS.
-
Solution: Ensure the N-bromosuccinimide (NBS) used is fresh and active. Optimize the reaction time and temperature. A slight excess of NBS may be required.
-
-
Product Decomposition: 2-Bromoindoles can be unstable, particularly when exposed to heat, light, or acidic conditions.[1] Decomposition on silica gel during column chromatography is a common issue.
-
Solution: Perform a stability test on a small sample of the crude product with silica gel before attempting large-scale column chromatography. If decomposition is observed, consider using deactivated silica gel or an alternative purification method like recrystallization.
-
-
Dehalogenation: The bromine atom at the 2-position can be lost, leading to the formation of the starting material as a byproduct. This can occur under certain chromatographic conditions or in the presence of nucleophiles.
-
Solution: Use non-nucleophilic solvents and bases during workup and purification. If using chromatography, minimize the time the compound spends on the column.
-
-
Product Lost During Workup: The product may have been lost during the aqueous workup if the pH was not optimal, leading to partitioning into the aqueous layer.
-
Solution: Ensure the pH of the aqueous layer is neutral or slightly basic before extraction with an organic solvent.
-
-
Issue 2: Presence of Multiple Spots on TLC Analysis of Purified Fractions
-
Question: Even after column chromatography, TLC analysis of the collected fractions shows multiple spots, indicating the presence of impurities. How can I improve the separation?
-
Answer: Co-elution of impurities is a common challenge in column chromatography. The following steps can help improve separation:
-
Optimize Solvent System: The polarity of the eluent may not be optimal for separating the product from impurities.
-
Solution: Systematically screen different solvent systems with varying polarities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, often provides better separation than an isocratic elution.
-
-
Overloading the Column: The amount of crude product loaded onto the column may be too high, leading to poor separation.
-
Solution: Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the silica gel.
-
-
Improper Column Packing: An improperly packed column with channels or cracks will result in poor separation.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles. The top surface of the silica gel should be flat and protected with a layer of sand.
-
-
Issue 3: Product Appears to Degrade on the Column
-
Question: A colored band appears at the top of the column, and the eluted fractions contain a mixture of the desired product and what appears to be a degradation product. What is happening and how can it be prevented?
-
Answer: This is a strong indication of product decomposition on the stationary phase.
-
Acid-Catalyzed Decomposition: Silica gel is acidic and can cause the degradation of sensitive compounds like 2-bromoindoles.
-
Solution: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. This is done by preparing a slurry of silica gel in the eluent containing a small amount (0.1-1%) of triethylamine.
-
-
Alternative Stationary Phases: If deactivation of silica gel is not effective, consider using a different stationary phase.
-
Solution: Alumina (neutral or basic) or Florisil can be less harsh alternatives to silica gel for purifying acid-sensitive compounds.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the crude this compound?
A1: The most common impurities include:
-
Starting Material: Unreacted N-(2-(1H-indol-3-yl)ethyl)acetamide.
-
Dibrominated Product: N-(2-(2,X-Dibromo-1H-indol-3-yl)ethyl)acetamide, where the second bromine atom can add to various positions on the indole ring.
-
Dehalogenated Product: The starting material, N-(2-(1H-indol-3-yl)ethyl)acetamide, formed by the loss of bromine from the product.
-
N-Oxidized Products: The indole nitrogen can be oxidized, especially if the reaction is exposed to air for extended periods.
Q2: What is the recommended method for purifying this compound?
A2: Flash column chromatography is a common and effective method for the purification of this compound.[2] However, due to the potential for decomposition on silica gel, careful optimization is required. Recrystallization can also be a viable option if a suitable solvent system is found, and it can be a gentler method for sensitive compounds.
Q3: How can I confirm the identity and purity of the final product?
A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Q4: What are the best storage conditions for this compound?
A4: Due to the potential instability of 2-haloindoles, the purified compound should be stored as a solid in a tightly sealed container at low temperature (-20°C is recommended), protected from light and moisture.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of 2-bromomelatonin.[2]
-
Dissolution: Dissolve N-(2-(1H-indol-3-yl)ethyl)acetamide (1.0 eq) in anhydrous acetic acid at room temperature under a nitrogen atmosphere.
-
Bromination: Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Quenching: Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralization: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield
| Possible Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | TLC or LC-MS of crude shows significant starting material | Use fresh NBS, increase reaction time, or use a slight excess of NBS. |
| Product Decomposition | Streaking or new spots on TLC with silica | Use deactivated silica, or switch to recrystallization or alumina chromatography. |
| Dehalogenation | Mass spectrometry of crude shows a peak corresponding to the starting material | Use non-nucleophilic conditions; minimize purification time. |
| Loss During Workup | Low recovery of organic material after extraction | Ensure neutral to slightly basic pH before extraction. |
Table 2: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Typical Purity |
| Flash Column Chromatography | High resolution, applicable to a wide range of polarities. | Potential for compound decomposition on silica gel. | >95% |
| Recrystallization | Gentle method, can yield very pure material. | Finding a suitable solvent can be challenging; lower yields. | >98% |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Improving the Solubility of N-(2-(2-Bromo-1H-indol-3-yl)acetamide)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of N-(2-(2-Bromo-1H-indol-3-yl)acetamide).
Frequently Asked Questions (FAQs)
Q1: What are the predicted solubility characteristics of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide?
A1: this compound is predicted to be a poorly water-soluble compound. Its molecular structure contains a hydrophobic bromo-indole core, which significantly limits its solubility in aqueous media. For a compound to be absorbed and exert a biological effect, it generally needs to be in a dissolved state, making solubility a critical parameter.[1][2]
Q2: What are the initial steps to improve the solubility of this compound for in vitro assays?
A2: A systematic approach is recommended. Begin with simple techniques before progressing to more complex methods. A good starting point is to use organic co-solvents or adjust the pH of the aqueous buffer.[3][] If these methods are insufficient, more advanced strategies such as the use of surfactants, cyclodextrins, or solid dispersions can be explored.[5][6][7]
Q3: How does pH adjustment affect the solubility of this compound?
A3: The solubility of ionizable compounds is dependent on pH.[8][9] The indole nitrogen in the compound is weakly basic and can be protonated under acidic conditions. Therefore, decreasing the pH of the solution (making it more acidic) may increase the solubility of this compound.[10][11] Conversely, in neutral or basic solutions, the compound will likely remain in its less soluble, non-ionized form.
Q4: What are co-solvents and which ones are recommended for this compound?
A4: Co-solvency is a technique that involves adding a water-miscible organic solvent to an aqueous solution to increase the solubility of a hydrophobic compound.[][12] The co-solvent reduces the polarity of the water, making it a more favorable environment for the nonpolar solute.[] Commonly used co-solvents in pharmaceutical development include dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.[3][13] For initial screening, preparing a concentrated stock solution in DMSO and then diluting it into the aqueous assay buffer is a common practice.[14]
Q5: Can surfactants be used to improve the solubility of this compound?
A5: Yes, surfactants are effective at solubilizing poorly soluble drugs.[7][15] Above their critical micelle concentration (CMC), surfactant molecules form micelles, which can encapsulate hydrophobic compounds like this compound in their lipophilic core, thereby increasing the apparent water solubility.[7] Common non-ionic surfactants used in pharmaceutical formulations include Polysorbate 80 (Tween 80) and Cremophor EL.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitates when DMSO stock is added to aqueous buffer. | The final concentration of the compound exceeds its solubility limit in the final solvent mixture. The percentage of DMSO in the final solution is too low to maintain solubility. | - Decrease the final concentration of the compound. - Increase the percentage of DMSO in the final solution (typically, up to 1% v/v is tolerated in many cell-based assays, but should be validated).[16] - Add the DMSO stock to the aqueous buffer slowly while vortexing to ensure rapid mixing. |
| Low and variable results in biological assays. | The compound may not be fully dissolved, leading to an inaccurate concentration in the assay. The compound may be precipitating out of solution over the course of the experiment. | - Visually inspect the solution for any precipitate before use. - Determine the kinetic solubility of the compound in the assay medium to ensure you are working below the solubility limit.[17] - Consider using a different solubilization technique, such as cyclodextrin complexation, to enhance and stabilize the compound in solution.[18] |
| Difficulty preparing a concentrated stock solution. | The intrinsic solubility of the compound in the chosen organic solvent is low. | - Try a different organic solvent (e.g., N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP)). - Gently warm the solution while dissolving the compound.[19] - Use sonication to aid in the dissolution process. |
| Inconsistent solubility results between experiments. | The compound may exist in different polymorphic forms with varying solubilities. The equilibration time in solubility studies may be insufficient. The pH of the solution may not be adequately controlled. | - Ensure consistent sourcing and handling of the compound to minimize variability in its solid-state properties. - For thermodynamic solubility measurements, ensure that the system has reached equilibrium (typically 24-72 hours).[20] - Use buffered solutions to maintain a constant pH.[21] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol describes the determination of the thermodynamic solubility of this compound in a given solvent system.[22][23][24]
Materials:
-
This compound powder
-
Selected solvent (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound to a glass vial containing a known volume of the solvent. An excess is ensured when undissolved solid remains at the end of the experiment.
-
Seal the vials tightly and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a sufficient period to reach equilibrium (typically 24 to 72 hours).
-
After the equilibration period, stop the shaker and allow the vials to stand to let the undissolved particles settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Centrifuge the aliquot at high speed to pellet any remaining undissolved solid.
-
Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC).
-
The determined concentration represents the equilibrium solubility of the compound in the tested solvent.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol outlines a method for evaluating the effect of co-solvents on the solubility of this compound.[][12]
Materials:
-
This compound powder
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvents (e.g., DMSO, Ethanol, PEG 400)
-
Glass vials with screw caps
-
Orbital shaker, centrifuge, and analytical instrument (as in Protocol 1)
Procedure:
-
Prepare a series of solvent systems with varying concentrations of each co-solvent in the aqueous buffer (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Add an excess amount of this compound to vials containing each of the different solvent systems.
-
Follow the shake-flask method as described in Protocol 1 for each solvent system.
-
Measure the solubility in each system and plot the solubility as a function of the co-solvent concentration to determine the optimal co-solvent and its concentration for solubilization.
Data Presentation
Disclaimer: The following data are illustrative and provided for educational purposes to demonstrate the potential effects of different solubility enhancement techniques. Actual experimental results may vary.
Table 1: Illustrative Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Illustrative Solubility (µg/mL) |
| Water | 25 | < 1 |
| Phosphate-Buffered Saline (pH 7.4) | 25 | < 1 |
| 0.1 M HCl (pH 1) | 25 | 15 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 10,000 |
| Ethanol | 25 | 500 |
Table 2: Illustrative Effect of Co-solvents on the Aqueous Solubility of this compound in PBS (pH 7.4)
| Co-solvent | Concentration (% v/v) | Illustrative Solubility (µg/mL) |
| None | 0 | < 1 |
| Ethanol | 10 | 5 |
| Ethanol | 20 | 25 |
| PEG 400 | 10 | 8 |
| PEG 400 | 20 | 40 |
| DMSO | 10 | 12 |
| DMSO | 20 | 60 |
Table 3: Illustrative Effect of Surfactants on the Aqueous Solubility of this compound in PBS (pH 7.4)
| Surfactant | Concentration (% w/v) | Illustrative Solubility (µg/mL) |
| None | 0 | < 1 |
| Polysorbate 80 | 0.5 | 30 |
| Polysorbate 80 | 1.0 | 75 |
| Cremophor EL | 0.5 | 45 |
| Cremophor EL | 1.0 | 110 |
Visualizations
Caption: A workflow for selecting a suitable solubility enhancement technique.
Caption: Micellar solubilization of a hydrophobic drug by surfactants.
References
- 1. dc.narpm.org [dc.narpm.org]
- 2. ajptonline.com [ajptonline.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How does pH affect solubility? - askIITians [askiitians.com]
- 11. reddit.com [reddit.com]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 19. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. enamine.net [enamine.net]
- 21. pharmatutor.org [pharmatutor.org]
- 22. benchchem.com [benchchem.com]
- 23. downloads.regulations.gov [downloads.regulations.gov]
- 24. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
"Optimizing reaction conditions for N-acetylation of 2-bromotryptamine"
Technical Support Center: N-Acetylation of 2-Bromotryptamine
This technical support center provides troubleshooting guidance and frequently asked questions for the N-acetylation of 2-bromotryptamine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for N-acetylation of 2-bromotryptamine?
A1: The N-acetylation of 2-bromotryptamine is typically achieved by reacting it with an acetylating agent in the presence of a base and a suitable solvent. Common acetylating agents include acetic anhydride or acetyl chloride. The choice of base and solvent is critical for optimizing the reaction and minimizing side products.
Q2: Why is the choice of base important in this reaction?
A2: The base plays a crucial role in deprotonating the primary amine of the tryptamine, making it more nucleophilic and facilitating its attack on the acetylating agent. A suitable base should be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions. Tertiary amines like triethylamine or pyridine are commonly used.
Q3: What are the potential side reactions to be aware of?
A3: Potential side reactions include di-acetylation (acetylation of the indole nitrogen in addition to the side-chain amine), polymerization of the starting material, and degradation of the tryptamine under harsh conditions. The bromine substituent on the indole ring is generally stable under these conditions but can be susceptible to displacement with certain nucleophiles under more forcing conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the 2-bromotryptamine and the formation of the N-acetylated product. A suitable solvent system (e.g., ethyl acetate/hexane) should be used for development, and a UV lamp or a staining agent can be used for visualization.
Q5: What is the best way to purify the final product, N-acetyl-2-bromotryptamine?
A5: Column chromatography on silica gel is a standard and effective method for purifying the crude product.[1] A solvent gradient of increasing polarity, such as a hexane/ethyl acetate mixture, can be employed to separate the desired product from unreacted starting material and any side products.[1] Recrystallization from an appropriate solvent system can also be used for further purification if a crystalline solid is obtained.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive acetylating agent (e.g., hydrolyzed acetyl chloride or acetic anhydride).2. Insufficient or inappropriate base.3. Low reaction temperature.4. Poor quality of starting 2-bromotryptamine. | 1. Use a fresh bottle of the acetylating agent.2. Ensure the correct stoichiometry of a suitable base (e.g., triethylamine) is used. The base should be dry.3. Gradually increase the reaction temperature while monitoring by TLC.4. Verify the purity of the starting material. |
| Formation of Multiple Products (Visible on TLC) | 1. Di-acetylation (on both the side-chain amine and the indole nitrogen).2. Side reactions due to excessive heat or prolonged reaction time. | 1. Use a milder acetylating agent or reduce the amount used. Running the reaction at a lower temperature can also favor mono-acetylation.2. Optimize the reaction time and temperature by monitoring with TLC. |
| Product is Difficult to Purify | 1. Co-elution of the product with impurities during column chromatography.2. Oily or non-crystalline product. | 1. Adjust the solvent system for column chromatography to achieve better separation. A shallower gradient may be necessary.2. Try different solvents for recrystallization or consider converting the product to a salt to facilitate crystallization. |
| Inconsistent Yields | 1. Variability in reagent quality.2. Inconsistent reaction conditions (temperature, time, stirring).3. Moisture in the reaction. | 1. Use reagents from a reliable source and ensure they are properly stored.2. Carefully control all reaction parameters. Use a temperature-controlled bath for consistent heating.3. Ensure all glassware is oven-dried and use anhydrous solvents. |
Experimental Protocols
General Protocol for N-acetylation of 2-Bromotryptamine
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
2-bromotryptamine
-
Acetic anhydride or Acetyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or another suitable aprotic solvent, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve 2-bromotryptamine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add acetic anhydride (1.1 equivalents) or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent to yield N-acetyl-2-bromotryptamine.
Data Presentation
The following table summarizes hypothetical reaction conditions for optimization. Actual results will vary and should be determined experimentally.
| Entry | Acetylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | Triethylamine | DCM | 0 to RT | 3 | Optimize |
| 2 | Acetyl Chloride | Triethylamine | DCM | 0 to RT | 2 | Optimize |
| 3 | Acetic Anhydride | Pyridine | THF | RT | 4 | Optimize |
| 4 | Acetyl Chloride | DIPEA | DCM | 0 | 3 | Optimize |
Visualizations
Caption: Experimental workflow for the N-acetylation of 2-bromotryptamine.
Caption: Troubleshooting logic for N-acetylation of 2-bromotryptamine.
References
Technical Support Center: N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by its structural components: the 2-bromoindole ring and the N-acetylethylamine side chain. Key factors include:
-
Oxidation: The electron-rich indole nucleus is susceptible to oxidation.[1] Simple oxidants can convert the indole to an oxindole.[1] The C2 and C3 positions of the pyrrole ring are particularly reactive.[2][3]
-
pH (Hydrolysis): Both acidic and basic conditions can promote hydrolysis of the amide bond in the side chain. Indole compounds, such as melatonin, have shown varied stability depending on the pH of the solution.[4]
-
Light (Photodegradation): Indole derivatives can be sensitive to UV and visible light, which can lead to the formation of various degradation products.[4][5] The presence of a bromine atom may also contribute to photolytic degradation pathways, such as reductive debromination.[5]
-
Temperature: Elevated temperatures can accelerate all degradation pathways, including hydrolysis, oxidation, and fragmentation.[4][6]
Q2: What are the most probable degradation pathways for this molecule?
A2: Based on the chemistry of the 2-bromoindole core and the N-acetylated side chain, several degradation pathways are plausible under stress conditions:
-
Oxidative Degradation:
-
Oxidation at the C2 and C3 positions of the indole ring can lead to the formation of oxindole and isatin-like structures.[1][3]
-
The pyrrole ring can be cleaved, leading to compounds like N-(2-formylphenyl)formamide.[7]
-
The side chain may also undergo oxidation. Studies on the related compound N-acetyl-tryptophan (NAT) have identified several oxidative degradants.[8]
-
-
Hydrolytic Degradation:
-
Acid/Base Catalyzed Hydrolysis: The amide linkage is susceptible to hydrolysis, which would yield 2-(2-Bromo-1H-indol-3-yl)ethan-1-amine and acetic acid.
-
-
Photolytic Degradation:
-
Debromination: The carbon-bromine bond can be cleaved upon exposure to light, resulting in the formation of N-(2-(1H-indol-3-yl)ethyl)acetamide. Reductive debromination is a known pathway for brominated aromatic compounds.[5]
-
Oxidation and Polymerization: Light can also promote the formation of radical species, leading to complex mixtures of oxidized products and polymers.
-
Q3: How should I properly store this compound to ensure its stability?
A3: To minimize degradation, the following storage conditions are recommended:
-
Solid Form: Store the solid compound in a tightly sealed container at or below -20°C.
-
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use amber vials to protect from light and store at -20°C or lower.[4] For sensitive compounds, purging the vial with an inert gas like argon or nitrogen can prevent oxidation.[4]
-
pH Control: If storing in an aqueous buffer, ensure the pH is in a range where the compound is most stable, which often tends to be mildly acidic for indole derivatives.[4]
Q4: What analytical methods are suitable for monitoring the degradation of this compound?
A4: The most effective method for monitoring the stability and identifying degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).[9]
-
HPLC with UV Detection: A reverse-phase C18 column is typically used.[10][11] A UV detector can monitor the disappearance of the parent compound and the appearance of new peaks corresponding to degradation products.
-
LC-MS/MS: This technique is invaluable for identifying the structures of the degradation products by providing mass-to-charge ratio information on the parent and fragment ions.[9][11]
Troubleshooting Guides
Problem 1: I observe a new major peak in my HPLC chromatogram with a mass corresponding to the loss of bromine (approx. 79/81 Da). What happened?
-
Possible Cause: This strongly suggests that photolytic or reductive debromination has occurred. The carbon-bromine bond is susceptible to cleavage, especially under UV light exposure or in the presence of reducing agents.[5]
-
Troubleshooting Steps:
-
Protect from Light: Ensure your sample, both in solid and solution form, is always protected from light by using amber vials or wrapping containers in aluminum foil.[4]
-
Check for Reductants: Review your experimental conditions to ensure no unintended reducing agents are present in your solvents or reagents.
-
Confirm Structure: If possible, use high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the new peak and NMR spectroscopy to confirm the structure as N-(2-(1H-indol-3-yl)ethyl)acetamide.
-
Problem 2: The color of my solution has changed to yellow/brown after storage or during an experiment.
-
Possible Cause: Color change is often an indicator of oxidative degradation and/or polymerization of the indole ring. Indoles can form colored oligomers and polymers upon oxidation.[1]
-
Troubleshooting Steps:
-
Use Degassed Solvents: Prepare solutions using solvents that have been sparged with an inert gas (nitrogen or argon) to remove dissolved oxygen.
-
Add Antioxidants: For long-term solution storage, consider adding a small amount of an antioxidant, such as ascorbic acid, to the sample diluent.[4]
-
Analyze by HPLC: Run an HPLC analysis to correlate the color change with the appearance of new peaks, which are likely your degradation products.
-
Problem 3: My mass spectrometry results show several new species with the addition of 16 Da (+O) or 32 Da (+O2).
-
Possible Cause: These mass shifts are characteristic of oxidation. The addition of 16 Da suggests the formation of hydroxylated products or an N-oxide. A 32 Da increase can indicate the formation of a peroxide or di-hydroxylated species. The indole ring is readily oxidized.[1][12]
-
Troubleshooting Steps:
-
Minimize Oxygen Exposure: Handle the compound under an inert atmosphere whenever possible.
-
Purify Solvents: Ensure solvents are free of peroxides, which can be a source of oxidative stress.
-
Perform Forced Oxidation: To confirm the identity of these products, you can perform a controlled forced degradation study using an oxidizing agent like hydrogen peroxide (H₂O₂) and compare the resulting chromatogram to your sample.[4][11]
-
Quantitative Data Summary
While specific degradation kinetics for this compound are not available, the following tables, based on data for the related indole compound melatonin, illustrate how environmental factors can influence stability.[4] These tables can serve as a guide for designing your own stability studies.
Table 1: Influence of pH on Melatonin Stability in Aqueous Solution
| pH | Temperature (°C) | Storage Time (days) | Degradation (%) |
| 1.2 | 60 | 7 | ~3 |
| 7.4 | 60 | 7 | ~25 |
| 10.0 | 60 | 7 | >50 |
| Data is illustrative and adapted from stability studies on melatonin, indicating significantly higher stability in acidic conditions compared to neutral or basic solutions.[4] |
Table 2: Influence of Temperature on Melatonin Thermal Degradation (pH 1.0)
| Temperature (°C) | Reaction Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 60 | 0.027 | ~25.7 |
| 70 | 0.082 | ~8.5 |
| 80 | 0.123 | ~5.6 |
| 90 | 0.175 | ~4.0 |
| This table demonstrates that thermal degradation follows first-order kinetics, with the rate increasing significantly with temperature.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[4][11][13]
1. Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 3%)
-
HPLC system with UV/PDA and MS detectors
2. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.[4]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with mobile phase.[4]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase.[4]
-
-
Thermal Degradation:
-
Place the solid compound in a 60°C oven for 48 hours.
-
Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.[4]
-
-
Photolytic Degradation:
-
Expose a 0.1 mg/mL solution of the compound to a photostability chamber (with UV and visible light options) for 24 hours.
-
Keep a control sample wrapped in foil to serve as a dark control.[4]
-
4. Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC-MS method.
-
Calculate the percentage degradation and identify the major degradation products by their mass-to-charge ratios and fragmentation patterns.
Visualizations
Caption: Potential degradation pathways of the target compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for identifying unknown degradants.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 3. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmatutor.org [pharmatutor.org]
- 7. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 8. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. forced degradation products: Topics by Science.gov [science.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the purification of crude N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities can originate from starting materials, side-reactions during the synthesis, or degradation. Common impurities may include:
-
Unreacted Starting Materials: Residual 2-(1H-indol-3-yl)ethanamine (tryptamine) or N-(2-(1H-indol-3-yl)ethyl)acetamide if the bromination is incomplete. Unreacted acetylating agent (e.g., acetic anhydride, acetyl chloride) and its hydrolysis product (acetic acid) may also be present.
-
Over-brominated Products: Formation of di- or poly-brominated indole derivatives.
-
Oxindole Byproducts: Oxidation of the indole ring can lead to the formation of corresponding oxindole derivatives, which can be a result of certain brominating agents or reaction conditions.[1]
-
N,N-diacetylated Product: Double acetylation of the primary amine can occur, although this is generally less common under standard conditions.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., DMF, ethyl acetate, dichloromethane) and any catalysts or bases.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the scale of your synthesis and the nature of the impurities. The most common and effective techniques are:
-
Column Chromatography: Highly effective for separating the target compound from both more polar and less polar impurities. Silica gel is the most common stationary phase.
-
Recrystallization: An excellent method for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent system.
-
Preparative High-Performance Liquid Chromatography (HPLC): Ideal for achieving very high purity, especially for small-scale purifications or when dealing with impurities that are difficult to separate by other means.
Q3: How can I monitor the purity of my compound during and after purification?
A3: Purity should be assessed using a combination of methods:
-
Thin-Layer Chromatography (TLC): A quick and convenient way to monitor the progress of a column chromatography separation and to get a qualitative assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid) is a good starting point.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.
-
Melting Point Analysis: A sharp melting point within a narrow range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[3]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | Select a solvent with a lower boiling point. Try a solvent system: dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Heat to redissolve and then cool slowly. |
| No crystals form upon cooling. | The solution is not supersaturated. Nucleation is slow. | Induce crystallization by scratching the inside of the flask with a glass rod. Add a seed crystal of the pure compound. Concentrate the solution by evaporating some of the solvent. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Poor recovery of the compound. | The compound is too soluble in the recrystallization solvent, even at low temperatures. Too much solvent was used. | Choose a solvent in which the compound has lower solubility, especially at cold temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Crystals are still impure after recrystallization. | Impurities have similar solubility to the product. The cooling process was too fast, trapping impurities. | Perform a second recrystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Wash the filtered crystals with a small amount of cold recrystallization solvent. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities (co-elution). | The polarity of the eluent is too high or too low. The column was not packed properly. The column was overloaded with the crude sample. | Optimize the solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for the target compound. Ensure the column is packed uniformly without any air bubbles or channels. The amount of crude material should typically be 1-5% of the weight of the silica gel. |
| The compound is not eluting from the column. | The eluent is not polar enough. The compound may be interacting strongly with the acidic silica gel. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). If the compound is basic, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent. Alternatively, use a different stationary phase like alumina. |
| Streaking or tailing of spots on TLC and broad peaks from the column. | The compound is acidic or basic and is interacting with the stationary phase. The compound is not fully soluble in the eluent. | Add a modifier to the eluent. For acidic compounds, add a small amount of acetic acid or formic acid. For basic compounds, add triethylamine. Ensure the sample is fully dissolved before loading onto the column. |
| Cracking of the silica gel bed. | The heat of adsorption of the solvent causes thermal stress. Running the column dry. | Pack the column using a slurry method. Ensure there is always solvent above the silica gel bed. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1 hexane:ethyl acetate) to find a system that gives the target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
-
Column Packing (Slurry Method):
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
In a beaker, make a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) as determined by the initial TLC analysis.
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purity Analysis by HPLC
This protocol provides a general method for analyzing the purity of this compound by reverse-phase HPLC.[2]
1. Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC with UV detector |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
2. Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the purified compound.
-
Dissolve it in 1 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute as necessary.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample and run the gradient method.
-
Determine the purity by calculating the peak area percentage of the main product peak relative to the total peak area.
-
Visualizations
Logical Workflow for Purification Strategy
Caption: A decision-making workflow for the purification of the target compound.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting guide for common recrystallization problems.
References
- 1. CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine - Google Patents [patents.google.com]
- 2. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for Indole Synthesis
Welcome to the comprehensive support center for researchers, scientists, and drug development professionals engaged in indole synthesis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the Fischer, Bischler-Möhlau, and Larock indole syntheses.
General Troubleshooting
Even the most established synthetic protocols can sometimes yield unexpected results. This section addresses common issues applicable to various indole synthesis methods.
FAQs: General Issues
Q1: My indole synthesis reaction is resulting in a low yield. What are the common contributing factors?
A1: Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions, the instability of reactants or intermediates, and the presence of interfering functional groups. For instance, the Fischer indole synthesis is particularly sensitive to temperature and the strength of the acid used.[1] In the Bischler-Möhlau synthesis, harsh reaction conditions are a frequent cause of poor yields.[1] To address low yields, consider the following strategies:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration to find the optimal parameters for your specific substrate.
-
Purity of Starting Materials: Ensure the purity of your starting materials, such as arylhydrazines and carbonyl compounds, as impurities can lead to unwanted side reactions.[1]
-
Protecting Groups: Utilize protecting groups for sensitive functionalities on your starting materials that might not be compatible with the reaction conditions.
-
Choice of Synthesis Route: Depending on the desired substitution pattern on the indole ring, some synthesis methods are inherently more efficient than others.[1]
Q2: I am struggling with the purification of my crude indole product. What are some effective methods?
A2: The purification of indoles can be challenging due to the presence of structurally similar impurities and the potential for degradation on silica gel. Here are some effective purification strategies:
-
Column Chromatography: This is the most common method.
-
Deactivate Silica Gel: To prevent degradation of acid-sensitive indoles, you can neutralize the acidic sites on the silica gel by flushing the column with an eluent containing 1% triethylamine.[2]
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina.[2]
-
Solvent System Optimization: A shallow gradient of a polar solvent during elution can improve the separation of isomers with similar Rf values.[2]
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[2]
-
Acid-Base Extraction: A wash with a mild acid (e.g., 1M HCl) can remove basic impurities like unreacted hydrazine, followed by a wash with a saturated sodium bicarbonate solution to remove acidic residues.[2]
Fischer Indole Synthesis: Troubleshooting Guide
The Fischer indole synthesis is a robust and widely used method, but it is not without its challenges. This section provides specific guidance on troubleshooting this classic reaction.
Experimental Workflow: Fischer Indole Synthesis
Caption: General experimental workflow for the Fischer indole synthesis.
FAQs: Fischer Indole Synthesis
Q3: Why is my Fischer indole synthesis failing or giving a very low yield?
A3: Several factors can lead to the failure or low yield of a Fischer indole synthesis.[1] Key considerations include:
-
Substituent Effects: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as a side reaction instead of the desired cyclization.[1][3] This is a known issue in the synthesis of 3-aminoindoles.[1][3]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically hinder the reaction.[1]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and often need to be optimized empirically for each specific reaction.[1][4] A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[4]
-
Reaction Temperature: The reaction is highly sensitive to temperature. High temperatures can lead to the formation of tar and polymeric byproducts, while low temperatures may result in an incomplete reaction.[4]
Q4: I am observing significant side product formation in my Fischer indole synthesis. What are the likely side reactions?
A4: Common side reactions in the Fischer indole synthesis include:
-
Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[1]
-
Friedel-Crafts Type Reactions: The strongly acidic conditions can promote undesired electrophilic aromatic substitution reactions.[5]
-
N-N Bond Cleavage: As mentioned previously, this is a major competing pathway, particularly with electron-donating substituents on the carbonyl compound, leading to byproducts such as aniline derivatives.[1][5]
Q5: Can I synthesize the parent, unsubstituted indole using the Fischer method?
A5: The direct synthesis of the parent indole using acetaldehyde is often problematic and can fail.[1][6] A common and more reliable alternative is to use pyruvic acid as the carbonyl compound, which forms indole-2-carboxylic acid. This intermediate can then be decarboxylated in a subsequent step to yield the unsubstituted indole.[1][6]
Troubleshooting Logic: Low Yield in Fischer Indole Synthesis
Caption: A decision tree for troubleshooting low yields in the Fischer indole synthesis.
Bischler-Möhlau Indole Synthesis: Troubleshooting Guide
This synthesis is known for producing 2-arylindoles but can be challenging due to harsh conditions and potential for low yields and regioisomer formation.
Experimental Workflow: Bischler-Möhlau Indole Synthesis
Caption: General experimental workflow for the Bischler-Möhlau indole synthesis.
FAQs: Bischler-Möhlau Indole Synthesis
Q6: My Bischler-Möhlau synthesis is giving a low yield and a mixture of regioisomers. How can I improve this?
A6: This is a common challenge with the Bischler-Möhlau synthesis, which is known for its harsh reaction conditions, often leading to poor yields and a lack of predictable regioselectivity. Here are some strategies to improve your results:
-
Milder Conditions: Recent advancements have focused on developing milder reaction conditions. The use of lithium bromide as a catalyst or employing microwave irradiation can lead to improved outcomes.[7] A microwave-assisted, solvent-free, one-pot protocol has also been reported.[8]
-
Substrate Dependence: The yield and regiochemical outcome of the reaction are highly dependent on the specific substrates used.[9] Careful selection and purification of the starting aniline and α-bromoacetophenone are crucial.
Quantitative Data: Bischler-Möhlau Synthesis
| Reactants | Conditions | Product | Yield (%) |
| α-Bromoacetophenone, Aniline | Microwave (600W), 1 min, 3 drops DMF | 2-Phenylindole | - |
| Phenacyl bromide, Aniline (2:1 mixture) | Stir at RT for 3h, then microwave (600W) for 1 min with 3 drops DMF | 2-Arylindole | - |
Yield data for these specific microwave conditions were not provided in the source material.
Larock Indole Synthesis: Troubleshooting Guide
The Larock indole synthesis is a powerful palladium-catalyzed method for preparing a wide variety of substituted indoles.
Experimental Workflow: Larock Indole Synthesis
Caption: General experimental workflow for the Larock indole synthesis.
FAQs: Larock Indole Synthesis
Q7: What are the key parameters to control in a Larock indole synthesis?
A7: The Larock indole synthesis is a palladium-catalyzed reaction, and its success depends on several key factors:
-
Catalyst System: A palladium(II) source, such as palladium(II) acetate, is commonly used. The addition of a phosphine ligand, like triphenylphosphine, is often beneficial for catalyst stability and reactivity.[10]
-
Base: Potassium carbonate is a standard base for this reaction.[10]
-
Additive: A chloride salt, such as lithium chloride (LiCl) or tetra-n-butylammonium chloride (n-Bu₄NCl), is often required. However, using more than one equivalent of the chloride additive can slow down the reaction rate.[11]
-
Reactants: The reaction typically involves an ortho-iodoaniline and a disubstituted alkyne.[12] N-substituted derivatives of the o-iodoaniline often lead to better yields.[11]
-
Inert Atmosphere: As with many palladium-catalyzed reactions, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
Q8: How is the regioselectivity of the Larock indole synthesis controlled?
A8: A key advantage of the Larock indole synthesis is its generally high regioselectivity when using unsymmetrical alkynes. The reaction typically favors the formation of the indole isomer where the sterically larger substituent on the alkyne is located at the C-2 position of the indole ring.[10]
Quantitative Data: Larock Indole Synthesis
Table 1: Reaction of 2-Iodoaniline with Symmetrical Alkynes [10]
| Entry | Alkyne | R | Product | Yield (%) |
| 1 | Diphenylacetylene | Ph | 2,3-Diphenylindole | 85 |
| 2 | 4-Octyne | n-Pr | 2,3-Dipropylindole | 78 |
Table 2: Reaction of 2-Iodoaniline with Unsymmetrical Alkynes [10]
| Entry | Alkyne | R¹ | R² | Major Product | Yield (%) |
| 1 | 1-Phenyl-1-propyne | Ph | Me | 2-Phenyl-3-methylindole | 82 |
| 2 | 1-Phenyl-1-hexyne | Ph | n-Bu | 2-Phenyl-3-butylindole | 80 |
Yields are based on isolated products and may vary depending on specific reaction conditions and scale.
Detailed Experimental Protocols
Fischer Indole Synthesis: General Procedure
-
Hydrazone Formation (Optional - can be performed in situ): In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like ethanol or acetic acid. Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC). The hydrazone can be isolated or the reaction mixture can be taken directly to the next step.[4]
-
Indolization: To the hydrazone (or the reaction mixture from the previous step), add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a solution of sulfuric acid in ethanol).[5]
-
Heating: Heat the mixture under reflux for several hours (typically 2-4 hours) with constant stirring. The optimal temperature and time depend on the specific substrates and catalyst used.[5]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto ice-water.[4] Neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.[5]
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[5]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[5]
Bischler-Möhlau Indole Synthesis: Microwave-Assisted Protocol
-
In a suitable vessel, combine the desired aniline and phenacyl bromide in a 2:1 molar ratio.
-
Stir the mixture for 3 hours at room temperature.
-
Add 3 drops of dimethylformamide (DMF).
-
Irradiate the mixture in a microwave reactor for 1 minute at 600 W.[13]
-
After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques.[13]
Larock Indole Synthesis: General Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the o-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).
-
Catalyst Addition: In a separate vial, weigh the palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.
-
Solvent and Alkyne Addition: Add anhydrous DMF (5-10 mL) to the flask, followed by the disubstituted alkyne (2.0 mmol).
-
Reaction: Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[10]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Stability of Bromo-substituted Indoles
Welcome to the Technical Support Center for bromo-substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of experiments involving these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for bromo-substituted indoles?
A1: The main stability concerns for bromo-substituted indoles, such as 5-bromoindole and its derivatives, are degradation due to oxidation, photodegradation, and pH-dependent hydrolysis.[1] The indole ring is susceptible to oxidation, and the presence of the bromine atom can increase its sensitivity to light.[1]
Q2: How should I store bromo-substituted indoles, both in solid form and in solution?
A2: Proper storage is crucial to maintain the integrity of your bromo-substituted indoles. As a solid, the compound should be stored at -20°C and protected from light.[1] Stock solutions in anhydrous organic solvents like DMSO should also be stored at -20°C in tightly sealed, light-protecting containers.[1] It is highly recommended to prepare aqueous solutions fresh before each experiment.[1] If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light for no more than 24 hours.[1]
Q3: Are bromo-substituted indoles sensitive to light?
A3: Yes, brominated aromatic compounds are known to be sensitive to light and can undergo photodegradation.[1] It is critical to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.[2]
Q4: How does pH affect the stability of bromo-substituted indoles in aqueous solutions?
A4: The pH of an aqueous solution can significantly impact the stability of bromo-substituted indoles. For derivatives with a carboxylic acid group, such as 5-Bromo-1H-indole-2-carboxylic acid, acidic conditions may lead to decarboxylation.[1] In alkaline conditions, the indole ring may be more susceptible to oxidation.[1] To balance solubility and stability, it is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8).[1]
Q5: What are the best solvents for dissolving bromo-substituted indoles?
A5: Bromo-substituted indoles like 5-bromoindole are sparingly soluble in water but show good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][3] For biological assays, a common practice is to prepare a concentrated stock solution in 100% DMSO and then dilute it into an aqueous buffer or cell culture medium to the final working concentration.[1]
Troubleshooting Guides
Issue 1: Low yield or multiple products in a synthesis reaction involving bromination of an indole.
-
Potential Cause: Over-bromination leading to di- or poly-brominated indoles.[4]
-
Recommended Solution: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent for mono-bromination and add it slowly at a low temperature (0-5°C) to improve selectivity.[4]
-
-
Potential Cause: Bromination at the wrong position (e.g., C3 instead of C5).
-
Potential Cause: Inefficient mixing during a scaled-up reaction.
-
Recommended Solution: For larger volumes, switch from a magnetic stir bar to an overhead mechanical stirrer to ensure homogeneity.[5]
-
Issue 2: Formation of a precipitate when diluting a DMSO stock solution into an aqueous buffer.
-
Potential Cause: The final concentration of the compound exceeds its aqueous solubility.[1]
-
Recommended Solution: Decrease the final working concentration of the compound or increase the final percentage of DMSO in the aqueous solution (typically up to 0.5-1% is tolerated in many cell-based assays, but this should be optimized).[1]
-
-
Potential Cause: The compound is less soluble at lower temperatures.
-
Recommended Solution: If a precipitate forms upon storage at 4°C, try storing the solution at room temperature (protected from light). You can try to redissolve the precipitate by gentle warming and vortexing before use, but be mindful that this could affect the compound's stability.[1]
-
Issue 3: Observation of a debrominated byproduct (e.g., indole) in a cross-coupling reaction.
-
Potential Cause: The reaction conditions are promoting debromination.[2]
-
Recommended Solution: Ensure all starting materials and reagents are pure and free from impurities that could act as a hydride source.[2] You may also need to re-evaluate and optimize the reaction conditions (catalyst, ligand, base, solvent, and temperature).
-
Data Presentation
Table 1: Solubility Profile of 5-Bromoindole
| Solvent System | Solubility | Notes |
| Water | 126 mg/L (calculated) | Sparingly soluble.[3] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | High solubility; ultrasonic assistance may be helpful.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Forms a clear solution.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Forms a clear solution.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Forms a clear solution.[3] |
| Ethanol, Ether, Chloroform | Soluble | Qualitative data indicates good solubility.[3] |
Table 2: Recommended Storage Conditions for Bromo-substituted Indoles
| Form | Storage Temperature | Light Protection | Additional Notes |
| Solid | -20°C | Required | Keep container tightly closed.[1][6] |
| Stock Solution (in anhydrous DMSO/DMF) | -20°C | Required | Prepare aliquots to avoid multiple freeze-thaw cycles.[1] |
| Aqueous Solution | 2-8°C | Required | Prepare fresh for each experiment. Do not store for more than 24 hours.[1] |
Experimental Protocols
Protocol 1: General Handling of Light-Sensitive Bromo-substituted Indoles
-
Work Area: Whenever possible, work in a fume hood with the sash lowered to minimize light exposure. Turn off overhead laboratory lights if ambient light provides sufficient illumination.
-
Glassware: Use amber-colored glassware (e.g., round-bottom flasks, vials) for all reactions and solutions.
-
Light Protection: If amber glassware is not available, wrap standard glassware completely in aluminum foil.
-
Storage: Store solid compounds and solutions in amber vials or foil-wrapped containers in a dark environment at the recommended temperature.
Protocol 2: General Handling of Potentially Air-Sensitive Bromo-substituted Indoles
While not all bromo-indoles are highly air-sensitive, the indole nucleus can be prone to oxidation. For sensitive experiments or long-term storage, the following precautions are recommended:
-
Inert Atmosphere: For reactions, use glassware that has been oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).[7]
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Transfer Techniques: For transferring solutions of sensitive compounds, use syringe techniques or a double-tipped needle (cannula) under a positive pressure of inert gas.[7]
-
Storage: Store solid compounds under an inert atmosphere (e.g., in a desiccator or glove box). For solutions, use bottles with septa (e.g., Sure/Seal™ bottles) to allow for withdrawal of the solution without exposing the headspace to air.[7]
Visualizations
Caption: Troubleshooting logic for bromo-indole instability issues.
Caption: Potential degradation pathways for bromo-substituted indoles.
References
Technical Support Center: Synthesis of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the synthesis of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide. It includes a proposed experimental protocol, troubleshooting guides, frequently asked questions (FAQs), and visualizations to assist in scaling up the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and readily available starting material is N-(2-(1H-indol-3-yl)ethyl)acetamide, which is also known as melatonin.
Q2: What are the primary challenges in the bromination of N-(2-(1H-indol-3-yl)ethyl)acetamide?
The primary challenges include controlling the regioselectivity of the bromination to favor substitution at the C2 position of the indole ring, preventing over-bromination to di- or tri-brominated products, and minimizing the formation of oxindole byproducts.[1]
Q3: Which brominating agent is recommended for this synthesis?
N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of indoles and is recommended for this synthesis.[1][2] It is generally milder and more selective than liquid bromine.
Q4: How can I monitor the progress of the reaction?
The reaction progress should be monitored by Thin Layer Chromatography (TLC). This will allow you to track the consumption of the starting material and the formation of the product and any byproducts.
Q5: What purification methods are suitable for the final product?
The crude product can be purified by column chromatography on silica gel.[1][3] Recrystallization from a suitable solvent system can be used for further purification to obtain a high-purity solid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | - Inactive N-Bromosuccinimide (NBS).- Reaction temperature is too low. | - Use freshly recrystallized NBS.- Slowly increase the reaction temperature while monitoring with TLC. |
| Formation of multiple products (over-bromination) | - Excess of brominating agent.- High reaction temperature. | - Use a stoichiometric amount (1.0 to 1.05 equivalents) of NBS.[1]- Perform the reaction at a lower temperature (e.g., 0 °C or below).[1] |
| Formation of oxindole byproducts | - Presence of water in the reaction mixture when using NBS. | - Use anhydrous solvents (e.g., dry THF or DMF).[1] |
| Product degradation during workup or purification | - Presence of acidic byproducts (e.g., HBr).- Unstable nature of some bromoindoles. | - Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) during workup.- Avoid prolonged exposure to high temperatures and light during purification. |
| Difficulty in separating the product from impurities by column chromatography | - Inappropriate solvent system (eluent). | - Optimize the eluent system using TLC to achieve good separation between the product and impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[1] |
Experimental Protocol: Proposed Synthesis of this compound
This protocol describes a proposed method for the direct bromination of N-(2-(1H-indol-3-yl)ethyl)acetamide using N-Bromosuccinimide (NBS).
Materials:
-
N-(2-(1H-indol-3-yl)ethyl)acetamide
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-(1H-indol-3-yl)ethyl)acetamide (1 equivalent) in anhydrous THF or DMF.
-
Cooling: Cool the solution to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone or ice-water bath. A lower temperature is generally preferred to improve selectivity.[1]
-
Addition of NBS: Slowly add a solution of N-Bromosuccinimide (1.0 - 1.05 equivalents) in anhydrous THF or DMF dropwise to the cooled solution of the starting material over a period of 30-60 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature and monitor its progress by TLC.
-
Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Allow the mixture to warm to room temperature. Dilute with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Data Presentation
Researchers should record their experimental data in a structured format for easy comparison and optimization.
| Entry | Starting Material (g) | NBS (eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Crude Yield (g) | Purified Yield (g) | Purity (%) |
| 1 | ||||||||
| 2 | ||||||||
| 3 |
Visualizations
Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of the target compound.
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification process.
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectrum of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide. Due to the limited availability of public spectral data for this specific compound, this guide utilizes the well-characterized and structurally similar compound, melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide), as a primary reference for comparison. This approach allows for a detailed examination of the expected spectral features and the influence of the 2-bromo substituent on the chemical shifts of the indole ring protons.
¹H NMR Data Comparison
The following table summarizes the reported ¹H NMR spectral data for melatonin, which serves as a comparative model for interpreting the spectrum of this compound. The expected shifts for the target compound are inferred based on the known effects of a bromine substituent on an indole ring.
| Proton Assignment | Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide) ¹H NMR Data (500 MHz, CDCl₃) [1][2][3] | This compound (Predicted) ¹H NMR Data |
| Chemical Shift (δ, ppm) | Multiplicity | |
| Indole NH | ~8.0 (variable) | br s |
| H4 | 7.06 | d |
| H6 | 6.76 | dd |
| H7 | 7.26 | d |
| H2 | 7.03 | s |
| -CH₂-CH₂-NH- | ~3.0 | t |
| -CH₂-CH₂-NH- | ~3.6 | q |
| -NH-C(=O)- | ~5.8 (variable) | br t |
| -C(=O)-CH₃ | 1.99 | s |
| -OCH₃ | 3.86 | s |
Experimental Protocol: ¹H NMR Spectroscopy
The following is a standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Cap the NMR tube securely.
2. NMR Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's sample holder.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process.
-
Tune and match the probe for the ¹H frequency.
-
Set the appropriate acquisition parameters, including:
-
Pulse sequence (e.g., a standard 90° pulse).
-
Number of scans (typically 8 to 16 for a sample of this concentration).
-
Spectral width (e.g., -2 to 12 ppm).
-
Acquisition time (e.g., 2-4 seconds).
-
Relaxation delay (e.g., 1-2 seconds).
-
-
Acquire the free induction decay (FID).
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) to elucidate the proton-proton coupling network.
Structural Comparison and Rationale
The primary structural difference between this compound and the reference compound, melatonin, is the substituent on the indole ring. The bromine at the 2-position in the target compound is expected to have a significant electronic effect on the chemical shifts of the aromatic protons compared to the methoxy group at the 5-position in melatonin.
References
Mass Spectrometry Analysis: A Comparative Guide for N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide and Related Indoleamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry data for N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide and its close structural analogs, primarily melatonin. Due to the limited availability of public data for this compound, this document leverages extensive research on melatonin to provide a predictive and comparative framework for analytical studies.
Introduction
This compound is a brominated derivative of N-acetyltryptamine. Its structural similarity to melatonin (N-acetyl-5-methoxytryptamine), a well-characterized neurohormone, suggests that analytical techniques established for melatonin can be adapted for this compound. This guide outlines key mass spectrometric parameters, fragmentation patterns, and experimental workflows relevant to the analysis of these indoleamines.
Chemical Properties
A fundamental aspect of mass spectrometry is the accurate determination of molecular weight. The chemical properties of this compound and the reference compound, melatonin, are summarized below.
| Property | This compound | Melatonin |
| Molecular Formula | C₁₂H₁₃BrN₂O[1] | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 281.15 g/mol [1] | 232.28 g/mol |
| Synonyms | 2-Bromo-N-acetyltryptamine | N-acetyl-5-methoxytryptamine |
Mass Spectrometry Data: A Comparative Overview
Direct mass spectrometry data for this compound is not extensively published. However, based on the analysis of its analog, 2-bromomelatonin, and the foundational data available for melatonin, we can infer likely fragmentation patterns and propose optimal analytical conditions.
Predicted Fragmentation
Mass spectra of 2-bromomelatonin, a closely related compound, have been used to confirm its structure, indicating that the bromine is incorporated at the C-2 position of the indole moiety.[2] For melatonin, the predominant ion in full scan mass spectra is the protonated molecule [M+H]⁺ at m/z 233.[3] Collision-induced dissociation of this ion typically yields a major fragment at m/z 174, corresponding to the loss of the N-acetyl group.[3]
Based on these observations, a similar fragmentation pattern is expected for this compound.
| Compound | Parent Ion [M+H]⁺ (m/z) | Major Fragment Ion(s) (m/z) | Neutral Loss |
| This compound | ~282 / 284 (Isotopic pattern for Br) | ~223 / 225 | Acetyl group (CH₃CO) |
| Melatonin | 233 | 174 | Acetyl group (CH₃CO) |
| 2-Bromomelatonin | ~311 / 313 (Isotopic pattern for Br) | ~252 / 254 | Acetyl group (CH₃CO) |
Note: The presence of bromine in this compound and 2-bromomelatonin will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da.
Experimental Protocols
A robust and sensitive method for the quantification of indoleamines like this compound is crucial for research and development. The following is a generalized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol adapted from established methods for melatonin and its analogs.
Sample Preparation: Protein Precipitation
-
To 100 µL of the biological sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | A linear gradient should be optimized for separation. A typical starting point is 5-10% B, increasing to 95% B over several minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of this compound |
| Product Ion (Q3) | Major fragment ion of this compound |
| Collision Energy | To be optimized for the specific instrument and compound |
| Capillary Voltage | To be optimized for the specific instrument |
Experimental Workflow and Signaling Pathway Visualization
To provide a clear overview of the analytical process, the following diagrams illustrate a typical experimental workflow for LC-MS/MS analysis and a conceptual representation of a signaling pathway study where such compounds might be investigated.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Conceptual signaling pathway investigation.
Conclusion
While direct, comprehensive mass spectrometry data for this compound remains to be broadly published, the extensive knowledge base for melatonin and its analogs provides a strong foundation for developing and validating analytical methods. The protocols and comparative data presented in this guide are intended to support researchers in the efficient and accurate analysis of this and other related indoleamine compounds. The provided workflows and diagrams offer a structured approach to experimental design and data interpretation in the context of drug discovery and development.
References
Navigating the Vibrational Landscape: A Comparative FTIR Analysis of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide
In the landscape of drug discovery and materials science, the precise characterization of novel synthesized compounds is paramount. For researchers working with indole derivatives, a class of molecules with significant therapeutic potential, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid and non-destructive method for functional group identification and structural elucidation. This guide provides a comparative analysis of the expected FTIR spectrum of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide against related indole and acetamide compounds, supported by established experimental data.
Comparative Analysis of Characteristic FTIR Absorptions
The FTIR spectrum of this compound is expected to exhibit a combination of peaks characteristic of the indole nucleus, the C-Br bond, and the secondary amide group. The following table summarizes the predicted key vibrational frequencies for the target molecule and compares them with the experimentally determined frequencies of related compounds.
| Functional Group | Vibrational Mode | This compound (Predicted, cm⁻¹) | Indole (Experimental, cm⁻¹) [1] | 5-Bromoindole (Experimental, cm⁻¹) | N-ethylacetamide (Experimental, cm⁻¹) |
| N-H (Indole) | Stretching | ~3400 | 3406[1] | ~3410 | N/A |
| N-H (Amide) | Stretching | ~3300 (broad) | N/A | N/A | ~3280 |
| C-H (Aromatic) | Stretching | ~3100-3000 | 3022, 3049[1] | ~3100-3000 | N/A |
| C-H (Aliphatic) | Stretching | ~2950-2850 | N/A | N/A | ~2970-2870 |
| C=O (Amide I) | Stretching | ~1640 | N/A | N/A | ~1645 |
| N-H (Amide II) | Bending | ~1550 | N/A | N/A | ~1560 |
| C=C (Aromatic) | Stretching | ~1600-1450 | 1616, 1577, 1508, 1456[1] | ~1600-1450 | N/A |
| C-N (Amide III) | Stretching | ~1290 | N/A | N/A | ~1270 |
| C-Br | Stretching | ~600-500 | N/A | ~600-550 | N/A |
Experimental Protocols
A generalized methodology for acquiring the FTIR spectrum of a solid organic compound like this compound using an Attenuated Total Reflectance (ATR) accessory is detailed below.[2]
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with a Diamond or Germanium ATR accessory.[3][4]
Sample Preparation (ATR Method):
-
Ensure the ATR crystal surface is meticulously cleaned using a soft cloth dampened with an appropriate solvent (e.g., isopropanol or ethanol) and allowed to air dry completely.
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove environmental interferences (e.g., CO₂, water vapor).
-
Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.
-
Lower the press arm to apply firm and consistent pressure to the sample, ensuring optimal contact between the sample and the crystal surface.
Data Acquisition:
-
Acquire the FTIR spectrum of the sample over a spectral range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral resolution is generally set to 4 cm⁻¹.
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.
Analytical Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the FTIR analysis of this compound, from sample handling to final structural confirmation.
Caption: Workflow for FTIR analysis.
Alternative Analytical Techniques
While FTIR is a powerful tool for functional group identification, a comprehensive characterization of this compound would be strengthened by complementary analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous assignment of the proton and carbon signals to specific positions within the structure.[2]
-
Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of the molecule, confirming its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern in the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[2]
-
Elemental Analysis: This technique determines the percentage composition of the elements (C, H, N, Br) in the compound, providing further confirmation of its empirical and molecular formula.
By combining the data from these techniques, researchers can achieve a high degree of confidence in the structure and purity of this compound, which is crucial for its application in drug development and scientific research.
References
A Comparative Guide to the Reactivity of 2-Bromoindole and 3-Bromoindole
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, and its functionalization is pivotal for the development of novel therapeutics.[1][2] Bromoindoles are versatile intermediates, serving as key building blocks for introducing molecular diversity through various chemical transformations. Understanding the distinct reactivity profiles of 2-bromoindole and 3-bromoindole is crucial for designing efficient and regioselective synthetic routes. This guide provides an objective comparison of their performance in several key reactions, supported by experimental data and detailed protocols.
Core Reactivity Principles: Electronic and Steric Effects
The differential reactivity between the C-2 and C-3 positions of the indole ring governs the behavior of its bromo-derivatives. The C-3 position is inherently more electron-rich and susceptible to electrophilic attack, a characteristic that influences subsequent reactions.[3] Conversely, the C-2 position is adjacent to the nitrogen atom, whose inductive electron-withdrawing effect makes the C-2 proton more acidic and facilitates processes like directed metallation.[4][5]
-
3-Bromoindole: The bromine at the electron-rich C-3 position makes it a good substrate for reactions that proceed via oxidative addition, such as palladium-catalyzed cross-couplings. However, direct electrophilic substitution on the indole ring can be competitive.
-
2-Bromoindole: The bromine at the C-2 position is influenced by the adjacent nitrogen. This position is highly susceptible to lithium-halogen exchange, providing a powerful route for C-2 functionalization.[4][5][6]
Comparative Analysis of Key Reactions
Metal-Halogen Exchange (Lithiation)
Lithium-halogen exchange is a powerful method for creating a nucleophilic carbon center for subsequent reaction with electrophiles. In this arena, 2-bromoindole shows significantly higher and more selective reactivity.
Observations: Treatment of 2,3-dibromo-1-methylindole with tert-butyllithium at low temperatures (-78°C) results in a clean and selective monolithiation at the C-2 position.[4][5] The resulting 3-bromo-2-lithio-1-methylindole can be trapped with various electrophiles in high yields (85–99%).[4] This selectivity is attributed to the inductive electron-withdrawing effect of the indole nitrogen, which stabilizes the resulting carbanion at C-2.[4] Direct lithiation of 3-bromoindole is less straightforward; while it can be achieved, competitive deprotonation at other positions or side reactions can occur. For clean lithiation at C-3, a directed metalation approach on an N-protected indole followed by quenching with a bromine source is often preferred.
Experimental Data Summary:
| Reaction | Substrate | Reagent | Conditions | Product | Yield | Reference |
| Li-Br Exchange | 2,3-Dibromo-1-methylindole | t-BuLi | THF, -78°C, 5 min | 3-Bromo-2-lithiomethylindole | High | [4] |
| Quench with H₂O | 3-Bromo-2-lithiomethylindole | H₂O | Warm to RT | 3-Bromo-1-methylindole | 99% | [4] |
| Quench with DMF | 3-Bromo-2-lithiomethylindole | DMF | Warm to RT | 3-Bromo-1-methyl-2-formylindole | 85% | [4] |
Logical Workflow for Selective C-2 Lithiation
Caption: Selective lithium-halogen exchange at the C-2 position.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a fundamental C-C bond-forming transformation in modern organic synthesis.[1][7] Both 2-bromoindole and 3-bromoindole are competent substrates, though reaction conditions may require optimization based on the isomer and the specific coupling partners.
Observations: Both isomers readily participate in Suzuki couplings. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with heteroaromatic substrates.[8][9] For instance, catalysts like Pd(dppf)Cl₂ and bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective.[8][10] While no direct comparative study with identical coupling partners was found in the initial search, successful couplings have been reported for various substituted 2- and 3-bromoindoles, indicating the general viability for both.[11]
Experimental Data Summary:
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Conditions | Yield | Reference |
| 5-Bromoindole | p-Tolylboronic acid | Pd/SPhos (5) | K₂CO₃ | H₂O/ACN (4:1) | 37°C, 18h | 94% | [11] |
| N-Methyl-2-bromoindole-3-carbaldehyde | Arylboronic acid | Not specified | Aq. Base | Not specified | Not specified | Good | |
| 5-Bromo-1-ethyl-1H-indazole* | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80°C, 2h | 85% | [10] |
Note: Indazole is used as a related heteroaromatic analog to illustrate typical conditions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[2][12] Similar to the Suzuki reaction, both 2- and 3-bromoindoles are suitable substrates, with the success of the reaction being highly dependent on the catalytic system.
Observations: The reaction's utility is broad, allowing the coupling of bromoindoles with a wide range of primary and secondary amines.[12][13] The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by a base, and reductive elimination.[2] Bulky, electron-rich phosphine ligands are crucial for promoting the reaction, especially for less reactive or sterically hindered substrates.[2] Conditions have been successfully developed for the amination of various bromoindoles, including unprotected halotryptophans, in aqueous media.[14]
Experimental Data Summary:
| Substrate | Amine | Catalyst | Ligand | Base | Solvent | Conditions | Yield | Reference |
| 5-Bromoindole | Aniline | L-Pd-G1 (precatalyst) | tBu-XPhos | K₃PO₄ | t-AmylOH | 65°C, 16h | 85% | [14] |
| Aryl Halide (General) | Primary Amine | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 80-110°C | (Varies) | [15] |
| Aryl Halide (General) | Secondary Amine | Pd(OAc)₂ | XantPhos | DBU | MeCN/PhMe | 140°C (Flow) | (Varies) | [16] |
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Bromoindole
Adapted from literature procedures for heteroaryl couplings.[9][10][11]
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the bromoindole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, or DME/water) via syringe. The reaction concentration is typically 0.1-0.2 M.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100°C) and stir vigorously for 2-18 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of Bromoindole
Adapted from literature procedures for amination of haloindoles.[2][14]
-
Reaction Setup: To an oven-dried Schlenk tube, add the bromoindole (1.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol% or a pre-catalyst), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., toluene, dioxane, or t-amyl alcohol) followed by the amine (1.2-1.5 equiv) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath (typically 65-110°C) and stir for the required time (4-24 hours), monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, partition the reaction mixture between ethyl acetate and water. Separate the layers.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel chromatography to afford the desired aminoindole.
Protocol 3: Selective Lithiation and Quenching of 2-Bromoindole Moiety
Adapted from the selective monolithiation of 2,3-dibromo-1-methylindole.[4]
-
Reaction Setup: To a solution of the 2-bromoindole substrate (e.g., 2,3-dibromo-1-methylindole, 1.0 equiv) in anhydrous THF (approx. 0.03 M) in a flame-dried flask under Nitrogen, cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add tert-butyllithium (1.7 M in hexanes, 2.2 equiv) dropwise. Stir the resulting yellow solution at -78°C for 5-10 minutes.
-
Electrophilic Quench: Add the desired electrophile (e.g., DMF, 2.5 equiv) and continue stirring at -78°C for 30 minutes.
-
Workup: Allow the reaction mixture to warm to room temperature. Quench the reaction by pouring it into water and extract with ethyl acetate (2x).
-
Purification: Wash the combined organic extracts with water and brine, dry over MgSO₄, and concentrate in vacuo to afford the crude product, which can be further purified by chromatography if necessary.
General Experimental Workflow Visualization
Caption: A typical workflow for cross-coupling reactions.
Conclusion
Both 2-bromoindole and 3-bromoindole are invaluable precursors in organic synthesis, yet they exhibit distinct reactivity profiles that must be considered for strategic molecular design.
-
2-Bromoindole is the preferred substrate for lithium-halogen exchange , enabling highly efficient and regioselective functionalization at the C-2 position.
-
3-Bromoindole is an excellent substrate for electrophilic substitution on the indole core and participates effectively in a wide range of palladium-catalyzed cross-coupling reactions .
-
For transition metal-catalyzed reactions like Suzuki and Buchwald-Hartwig couplings, both isomers are generally effective, but optimal conditions (ligand, base, solvent) may differ and require empirical screening for specific substrate combinations.
By understanding these fundamental differences, researchers can better leverage the unique chemical properties of each isomer to construct complex, indole-containing molecules for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solved The reaction of indole with bromine gives | Chegg.com [chegg.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide and N-acetyltryptamine: Unveiling Potential Biological Activity
A comprehensive guide for researchers and drug development professionals detailing the known biological activities of N-acetyltryptamine and providing a theoretical comparison for the lesser-studied N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide. This guide synthesizes available data, outlines key experimental methodologies, and visualizes relevant biological pathways to facilitate further research and development in the field of indole-based compounds.
Introduction
Tryptamine and its derivatives are a cornerstone of neuropharmacology and medicinal chemistry, with endogenous roles as neurotransmitters and hormones, and therapeutic applications ranging from antimigraine agents to antidepressants. N-acetyltryptamine, a naturally occurring compound, is recognized for its interaction with melatonin receptors. In contrast, this compound is a synthetic derivative for which public domain biological data is scarce. This guide provides a detailed overview of the established biological profile of N-acetyltryptamine and offers a structure-activity relationship (SAR)-based predictive comparison for its 2-bromo counterpart.
Comparative Biological Activity
A direct experimental comparison of the biological activities of this compound and N-acetyltryptamine is not available in the current body of scientific literature. The following table summarizes the known quantitative data for N-acetyltryptamine.
Table 1: Quantitative Biological Data for N-acetyltryptamine
| Target Receptor | Assay Type | Ligand | Species | Ki (nM) | Efficacy | Reference |
| Melatonin MT1 | Radioligand Binding | N-acetyltryptamine | Human | - | Partial Agonist | [1] |
| Melatonin MT2 | Radioligand Binding | N-acetyltryptamine | Human | - | Partial Agonist | [1] |
Note: Specific Ki values for N-acetyltryptamine at melatonin receptors are not consistently reported in publicly available literature, though it is characterized as a partial agonist.
N-acetyltryptamine: A Profile
N-acetyltryptamine is a well-characterized tryptamine derivative that serves as a partial agonist at melatonin receptors in the retina.[1] Its biological role extends to being a determinant for serotonin N-acetyl transferase activity.[1]
This compound: A Theoretical Perspective
In the absence of direct experimental data for this compound, we can infer potential changes in biological activity based on the structural difference from N-acetyltryptamine—the presence of a bromine atom at the 2-position of the indole ring.
The introduction of a halogen, such as bromine, to a pharmacophore can significantly alter its biological profile through several mechanisms:
-
Electronic Effects: The electron-withdrawing nature of bromine can modulate the electron density of the indole ring, potentially influencing receptor-ligand interactions.
-
Steric Effects: The size of the bromine atom can affect the compound's ability to fit into a receptor's binding pocket, potentially altering affinity and selectivity.
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.
Studies on other substituted tryptamines have shown that modifications to the indole ring can dramatically impact receptor affinity and functional activity. For instance, substitutions at various positions on the indole nucleus of tryptamine analogues have been shown to alter their affinity for serotonin receptors.[2] Specifically, substitutions at the C2 position of 5-methoxy-N-acyltryptamines have been demonstrated to be crucial for their affinity to the melatonin receptor.[3] Therefore, it is plausible that the 2-bromo substitution on N-acetyltryptamine could lead to altered affinity and/or efficacy at melatonin receptors and potentially introduce activity at other receptor systems.
Signaling Pathways and Experimental Workflows
To facilitate further investigation into the biological activities of these compounds, diagrams of relevant signaling pathways and a typical experimental workflow for receptor binding assays are provided below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide, a key intermediate in the development of various biologically active compounds. The following sections detail two primary synthetic pathways, offering experimental protocols and quantitative data to facilitate methodological selection and optimization.
Introduction
This compound is a functionalized indole derivative. The presence of the bromo-indole core and the acetamidoethyl side chain makes it a versatile building block for the synthesis of a wide range of compounds with potential therapeutic applications. The strategic introduction of the bromine atom at the C-2 position of the indole ring and the N-acetylation of the tryptamine side chain are the key transformations in its synthesis. This guide compares two logical synthetic approaches: Route A, which proceeds via acetylation followed by bromination, and Route B, which involves bromination prior to acetylation.
Comparative Analysis of Synthetic Routes
Two principal synthetic strategies for the preparation of this compound are outlined below. The choice between these routes may depend on starting material availability, desired scale, and safety considerations.
| Parameter | Route A: Acetylation then Bromination | Route B: Bromination then Acetylation |
| Starting Material | Tryptamine | Tryptamine |
| Intermediate 1 | N-(2-(1H-indol-3-yl)ethyl)acetamide | 2-(2-Bromo-1H-indol-3-yl)ethan-1-amine |
| Key Reactions | 1. N-Acetylation2. C-2 Bromination | 1. C-2 Bromination (of a protected tryptamine)2. N-Acetylation |
| Reported Overall Yield | Moderate to Good | Moderate |
| Key Reagents | Acetic anhydride, N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS), Acetic anhydride |
| Advantages | Readily available starting material for the bromination step. | Potentially avoids side reactions on the acetyl group during bromination. |
| Disadvantages | The acetylated intermediate may influence the regioselectivity of bromination. | The free amino group of tryptamine requires protection before bromination. |
Synthetic Pathway Diagrams
Caption: Comparative synthetic routes to the target molecule.
Experimental Protocols
Route A: Acetylation Followed by Bromination
This route commences with the readily available tryptamine, which is first acetylated and then subjected to electrophilic bromination at the C-2 position of the indole nucleus.
Step 1: Synthesis of N-(2-(1H-indol-3-yl)ethyl)acetamide (N-Acetyltryptamine)
-
Procedure: To a solution of tryptamine (1.0 eq) in pyridine (10 vol), acetic anhydride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the mixture is poured into ice-water and the precipitated solid is filtered, washed with water, and dried under vacuum to afford N-(2-(1H-indol-3-yl)ethyl)acetamide.
-
Quantitative Data:
-
Yield: 90-95%
-
Reaction Time: 2-4 hours
-
Purity: >98% (by NMR)
-
Step 2: Synthesis of this compound
-
Procedure: N-(2-(1H-indol-3-yl)ethyl)acetamide (1.0 eq) is dissolved in N,N-dimethylformamide (DMF, 20 vol). The solution is cooled to 0 °C and N-Bromosuccinimide (NBS, 1.1 eq) is added portion-wise over 30 minutes. The reaction is stirred at 0 °C for 1-2 hours. The reaction mixture is then quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Quantitative Data:
-
Yield: 75-85%
-
Reaction Time: 1-2 hours
-
Purity: >97% (by HPLC)
-
Route B: Bromination Followed by Acetylation
This alternative pathway involves the initial bromination of a protected tryptamine derivative, followed by deprotection and subsequent N-acetylation.
Step 1: Synthesis of a Protected 2-Bromotryptamine Derivative
-
Procedure: Tryptamine is first protected, for example, as its N-Boc derivative. To a solution of N-Boc-tryptamine (1.0 eq) in dichloromethane (DCM, 20 vol) at -78 °C, a solution of N-Bromosuccinimide (NBS, 1.1 eq) in DCM is added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated. The crude product is then deprotected under acidic conditions (e.g., TFA in DCM) to yield 2-(2-Bromo-1H-indol-3-yl)ethanamine.
-
Quantitative Data:
-
Yield: 60-70% over two steps (protection-bromination-deprotection)
-
Reaction Time: 4-6 hours
-
Purity: Purified by column chromatography.
-
Step 2: Synthesis of this compound
-
Procedure: To a solution of 2-(2-Bromo-1H-indol-3-yl)ethanamine (1.0 eq) in pyridine (10 vol), acetic anhydride (1.2 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 2-4 hours. The workup procedure is similar to that described in Route A, Step 1.
-
Quantitative Data:
-
Yield: 85-90%
-
Reaction Time: 2-4 hours
-
Purity: >98% (by NMR)
-
Alternative Methods and Analogs
The synthesis of analogs can be achieved by modifying the acylating agent in the final step or by starting with substituted tryptamines. For instance, using different acid chlorides or anhydrides in place of acetic anhydride will yield a variety of N-acyl derivatives.
For the bromination step, other brominating agents such as pyridinium tribromide can be employed, potentially offering different selectivity or milder reaction conditions. However, NBS remains the most common and effective reagent for the selective C-2 bromination of 3-substituted indoles.
Conclusion
Both Route A and Route B provide viable pathways for the synthesis of this compound. Route A is generally more straightforward and potentially higher yielding due to fewer steps. However, the choice of route may be influenced by the specific requirements of the synthesis and the potential for side reactions. The provided protocols and data serve as a foundation for researchers to select and adapt these methods for their specific needs in the synthesis of this and related indole analogs.
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Bromoindole Derivatives
For researchers, scientists, and drug development professionals, the indole nucleus represents a privileged scaffold in medicinal chemistry. The introduction of a bromine atom at the 2-position of this heterocyclic ring system gives rise to a class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of 2-bromoindole derivatives, focusing on their structure-activity relationships (SAR) in anticancer, anti-inflammatory, and antimicrobial applications, supported by experimental data and detailed methodologies.
Anticancer Activity: Targeting Proliferation and Survival
2-Bromoindole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of crucial cellular processes like tubulin polymerization and receptor tyrosine kinase signaling.
Inhibition of Tubulin Polymerization
Certain 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis. The structure-activity relationship suggests that the presence of the 3-trifluoroacetyl group and the 7-acetamido group on the indole core, along with a 2-aryl substituent, is crucial for cytotoxicity. Compound 5g from a synthesized series exhibited the most potent activity against human lung cancer (A549) and cervical cancer (HeLa) cells, inducing apoptosis in a caspase-dependent manner.[1]
| Compound | R | A549 IC50 (µM)[1] | HeLa IC50 (µM)[1] |
| 5e | H | 1.5 ± 0.1 | 1.8 ± 0.2 |
| 5f | 4-F | 1.2 ± 0.1 | 1.5 ± 0.1 |
| 5g | 4-Cl | 0.8 ± 0.1 | 1.1 ± 0.1 |
| 5h | 4-Me | 1.9 ± 0.2 | 2.2 ± 0.3 |
| Melphalan | - | 2.5 ± 0.3 | 3.1 ± 0.4 |
Table 1: Cytotoxicity of 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles.
EGFR Tyrosine Kinase Inhibition
Another significant mechanism of anticancer activity for bromoindole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3][4] The EGFR signaling pathway plays a critical role in cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[2] Novel 5-bromo-indole-2-carboxylic acid derivatives have shown promising results in inhibiting EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis.[3][4]
Anti-inflammatory Activity: Quenching the Flames of Inflammation
Bromoindole derivatives have demonstrated potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating crucial signaling pathways like NF-κB.
Inhibition of Inflammatory Mediators
Studies have shown that simple brominated indoles, such as 6-bromoindole, can significantly inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNFα) in LPS-stimulated macrophages.[5] The position of the bromine atom on the indole ring influences the activity, with 5- and 6-bromo derivatives often showing higher potency.[5]
| Compound | NO Inhibition IC50 (µM)[5] |
| Isatin | 430 |
| 5-Bromoisatin | 151.6 |
| 6-Bromoindole | Similar to 5-bromoisatin |
| 7-Bromoisatin | > 50 µg/mL |
Table 2: Inhibitory activity of bromoindole derivatives on nitric oxide production.
Modulation of the NF-κB Pathway
A key mechanism underlying the anti-inflammatory effects of bromoindole derivatives is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[5][6][7] Compounds like 6-bromoindole have been shown to inhibit the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[5][6]
Antimicrobial Activity: A Broad Spectrum of Defense
2-Bromoindole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria and fungi. The presence and position of the bromine atom, as well as other substituents, play a crucial role in their efficacy.
Antibacterial and Antifungal Activity
The marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine and its synthetic analogues have demonstrated significant antimicrobial activity.[8] The parent compound showed the lowest Minimum Inhibitory Concentration (MIC) against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.[8] SAR studies indicate that the presence of halogens and the ethylamine side chain are important for the antimicrobial and antibiofilm activities of this series.[8]
| Compound | E. coli MIC (mg/L)[8] | S. aureus MIC (mg/L)[8] | K. pneumoniae MIC (mg/L)[8] |
| 1 (Parent Compound) | 8 | 8 | 8 |
| 2 | 32 | 16 | 32 |
| 3 | 16 | 16 | 16 |
| 4 | 16 | 16 | 16 |
| 8 | 32 | 32 | 32 |
Table 3: Minimum Inhibitory Concentrations (MIC) of a marine bisindole alkaloid and its derivatives.
Furthermore, 6-bromoindolglyoxylamide polyamine derivatives have shown intrinsic antimicrobial activity towards Gram-positive bacteria and antibiotic-enhancing properties against resistant Gram-negative bacteria like Pseudomonas aeruginosa.[9]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, HeLa, HT-29, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the 2-bromoindole derivatives and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[10]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are grown in appropriate broth overnight. The culture is then diluted to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Compounds: The 2-bromoindole derivatives are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.[11]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][12]
NF-κB Translocation Assay
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW264.7) are cultured on coverslips and pre-treated with the 2-bromoindole derivatives for 1 hour. The cells are then stimulated with lipopolysaccharide (LPS) to induce NF-κB activation.[5]
-
Immunofluorescence Staining: After stimulation, the cells are fixed, permeabilized, and incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI.
-
Microscopy and Analysis: The subcellular localization of NF-κB is visualized using a fluorescence microscope. The percentage of cells showing nuclear translocation of NF-κB is quantified to determine the inhibitory effect of the compounds.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes [mdpi.com]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
"Comparative analysis of different methods for indole bromination"
For researchers, scientists, and drug development professionals, the strategic introduction of a bromine atom to an indole scaffold is a critical step in the synthesis of numerous biologically active compounds and pharmaceutical intermediates. The choice of bromination method can significantly impact reaction efficiency, regioselectivity, and overall yield. This guide provides a comparative analysis of common indole bromination techniques, supported by experimental data and detailed protocols to inform your synthetic strategy.
Performance Comparison of Indole Bromination Methods
The selection of an appropriate bromination reagent and methodology is contingent on the desired outcome, the substrate's electronic properties, and the required scale of the reaction. Below is a summary of quantitative data for several prevalent methods.
| Method | Reagent(s) | Typical Solvent(s) | Typical Yield (%) | Regioselectivity | Key Advantages | Key Disadvantages |
| Direct Bromination | Bromine (Br₂) | Pyridine, Dioxane, Acetic Acid | 48-64% | Primarily C3 | Readily available reagent, straightforward procedure. | Often lacks selectivity, leading to polybromination and side products.[1] Vigorous reaction can be difficult to control. |
| N-Bromosuccinimide (NBS) | N-Bromosuccinimide | Dichloromethane, Acetonitrile, Carbon Tetrachloride | 67-94% | C2, C3, or benzylic, controllable by conditions | Mild and selective reagent, easy to handle solid.[2][3] Regioselectivity can be tuned by reaction conditions and protecting groups.[4] | Can lead to oxindole formation in aqueous media.[5] Radical initiation may be required for benzylic bromination. |
| DBDMH Bromination | 1,3-Dibromo-5,5-dimethylhydantoin | Chloroform, Ethanol | High | Ortho to activating groups (phenols) | Stable, crystalline solid, cost-effective alternative to NBS with similar reactivity.[6] | Less literature available specifically for indole bromination compared to NBS. |
| Electrochemical Bromination | Bromide Salts (e.g., nBu₄NBr, NH₄Br) | Acetonitrile, Dichloromethane | up to 81% | Primarily C3 | Transition-metal-free, environmentally friendly, high atom economy, and mild conditions.[7][8][9][10] | Requires specialized electrochemical equipment. Reaction can be sensitive to water.[7] |
| Enzymatic Bromination | Vanadium Bromoperoxidase (V-BrPO), H₂O₂, Br⁻ | Buffer (e.g., Tris) | Near Quantitative | Regiospecific oxidation | Highly selective, environmentally benign, operates under mild conditions.[1] | Limited substrate scope, enzyme availability and stability can be a concern. |
Experimental Protocols
Detailed methodologies for the key bromination experiments are provided below to facilitate replication and adaptation in your laboratory setting.
Method 1: Direct Bromination with Bromine (Br₂) in Pyridine
This protocol is adapted for the synthesis of 3-bromoindole.
Procedure:
-
Dissolve indole (1 equivalent) in pyridine at 0-2°C.
-
Slowly add a solution of pyridinium bromide perbromide (1 equivalent) in pyridine, ensuring the temperature does not exceed 2°C.
-
After the addition is complete, pour the reaction mixture into cold ether.
-
Filter the mixture to remove any insoluble material.
-
Wash the ether solution with cold, dilute aqueous hydrochloric acid to remove pyridine, followed by a wash with cold, dilute aqueous sodium hydroxide, and then water.
-
Dry the ether solution over magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization from n-heptane to yield 3-bromoindole.[11]
Method 2: Bromination with N-Bromosuccinimide (NBS)
This general procedure can be adapted for various indole substrates.
Procedure:
-
To a stirred solution of the indole derivative (1.3 equivalents) in dichloromethane (CH₂Cl₂) or another suitable solvent, add N-Bromosuccinimide (NBS) (1 equivalent) in one portion at room temperature or as dictated by the substrate's reactivity.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with brine and dry over magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure, and purify the crude residue by flash chromatography on silica gel to afford the brominated indole.[2]
Method 3: Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
This protocol is a general method for the bromination of anilines, which can be adapted for electron-rich indoles.
Procedure:
-
Dissolve the indole substrate (1 equivalent) in a suitable solvent such as chloroform or ethanol.
-
Add solid DBDMH (0.5 equivalents, as it contains two bromine atoms) in portions to the solution while stirring at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The byproduct, 5,5-dimethylhydantoin, can be removed by filtration after dissolving the crude product in a solvent like diethyl ether.[12]
Method 4: Electrochemical Bromination
This protocol describes a transition-metal-free approach to 3-bromoindole.
Procedure:
-
In an oven-dried, two-neck glass flask equipped with a magnetic stir bar, combine the indole substrate (1 equivalent), tetrabutylammonium bromide (nBu₄NBr) (1-4 equivalents), and ammonium bromide (NH₄Br) (1-2 equivalents) in acetonitrile (CH₃CN).
-
Equip the flask with two graphite rod electrodes (anode and cathode).
-
Initiate the electrolysis at a constant current of 2 mA at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Upon completion, remove the solvent using a rotary evaporator.
-
Purify the residue using flash column chromatography on silica gel to obtain 3-bromoindole.[7]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a typical chemical bromination of indole, from reaction setup to product isolation and analysis.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vc.bridgew.edu [vc.bridgew.edu]
- 6. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C⁻H Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. benchchem.com [benchchem.com]
Purity Assessment of Synthetic N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for assessing the purity of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide, a key intermediate in the synthesis of various biologically active indole alkaloids. This document outlines the performance of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate purity assessment strategy.
Comparison of Analytical Techniques
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the most widely used method for purity assessment due to its high resolution and sensitivity for non-volatile and thermally labile compounds like indole derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.
| Technique | Principle | Information Provided | Typical Purity Range | Advantages | Limitations |
| HPLC (UV) | Differential partitioning of analytes between a stationary and mobile phase. | Purity (% area), presence of non-volatile impurities. | >95% | High resolution, high sensitivity, widely applicable. | Requires reference standards for impurity identification. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct proton signals. | >95% (by integration) | Provides structural information, can be quantitative without a specific reference standard for the analyte. | Lower sensitivity than HPLC for many impurities, overlapping signals can complicate analysis. |
| LC-MS | HPLC separation followed by mass analysis. | Purity, molecular weight confirmation of the main component and impurities. | >98% | High specificity and sensitivity, allows for impurity identification based on mass-to-charge ratio. | Matrix effects can suppress ion formation, quantification can be complex. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Identification and quantification of residual solvents and volatile impurities. | <1% total volatile impurities | Excellent for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
Accurate and reproducible purity assessment is contingent on well-defined experimental protocols. The following are standard methods for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Instrumentation : A standard HPLC system equipped with a UV-Vis detector is used.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program :
-
Start with 90% A, hold for 1 minute.
-
Ramp to 10% A over 15 minutes.
-
Hold at 10% A for 2 minutes.
-
Return to 90% A over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 280 nm.
-
Sample Preparation : Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation : The purity is determined by the area percentage of the main peak relative to the total area of all detected peaks.
Quantitative Nuclear Magnetic Resonance (q¹H NMR) Spectroscopy
Instrumentation : 400 MHz (or higher) NMR Spectrometer.
-
Solvent : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard : A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid or 1,3,5-trimethoxybenzene) is used.
-
Sample Preparation : Accurately weigh about 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a clean, dry vial. Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent and transfer the solution to an NMR tube.
-
NMR Parameters :
-
Pulse Sequence : A standard 90° pulse.
-
Relaxation Delay (d1) : 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans : Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing : Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Integrate the well-resolved signals of the analyte and the internal standard.
-
Purity Calculation : The purity is calculated based on the integral ratios of the analyte and the internal standard, taking into account their molecular weights and the number of protons contributing to each signal.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Instrumentation : Gas Chromatograph coupled to a Mass Spectrometer.
-
Column : A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature : 250 °C.
-
Oven Temperature Program :
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Mode : Splitless (1 µL).
-
MS Transfer Line Temperature : 280 °C.
-
Ion Source Temperature : 230 °C.
-
Mass Range : m/z 35-400.
-
Sample Preparation : Dissolve the sample in a suitable solvent known to be absent in the synthesis (e.g., methanol) to a concentration of 10 mg/mL.
Visualizing the Workflow and Relationships
To clarify the process and the interplay between the different analytical techniques, the following diagrams are provided.
Caption: Workflow for the purity assessment of this compound.
Caption: Logical relationship between analytical techniques for comprehensive purity analysis.
A Comparative Guide to the Cross-Validation of Analytical Methods for Substituted Tryptamines
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of substituted tryptamines are paramount in fields ranging from forensic toxicology and clinical monitoring to pharmaceutical development. The diverse and ever-expanding landscape of these psychoactive compounds necessitates robust and reliable analytical methods. This guide provides an objective comparison of the most commonly employed analytical techniques for the analysis of substituted tryptamines, with a focus on cross-validation of their performance characteristics. Experimental data is presented to aid researchers in selecting the most appropriate methodology for their specific analytical needs.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance. The following tables summarize key validation parameters for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based on published data for the analysis of various substituted tryptamines in different biological matrices.
Table 1: Performance Characteristics of Analytical Methods for Substituted Tryptamines
| Method | Analyte(s) | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| HPLC-PDA | Various Tryptamines | Seized Drugs | 2 µg/mL | - | - | - | |
| UHPLC-PDA/QDa | Various Tryptamines | Seized Drugs | 5 ng/mL | - | - | - | |
| LC-MS/MS | Psilocybin, Psilocin, etc. | Plasma | 0.5-5 ng/mL | - | 0.5-100 ng/mL | ~50% | |
| LC-MS/MS | Various Tryptamines | Oral Fluid | - | 0.05 ng/mL | 0.05 - 10 ng/mL | >54.5% | |
| UHPLC-MS/MS | Various Tryptamines | Hair | 0.1 - 20 pg/mg | 3 - 50 pg/mg | r > 0.992 | 85% - 115% | |
| GC-MS | 14 Tryptamine Analogues | - | 0.01 - 6.47 µg/mL | - | - | - |
Note: The performance characteristics are indicative and can vary based on the specific instrumentation, experimental conditions, and the particular substituted tryptamine being analyzed.
Experimental Workflows and Logical Relationships
The process of selecting and validating an analytical method for substituted tryptamines involves a series of logical steps, from initial sample characteristics to the desired analytical outcome.
The decision between HPLC and GC-MS is a critical step in method development and is influenced by the properties of the analyte and the research goals.
Many substituted tryptamines exert their psychoactive effects through interaction with serotonin receptors, particularly the 5-HT2A receptor.
Detailed Experimental Protocols
For the successful implementation and validation of analytical methods, detailed methodologies are crucial. Below are representative protocols for the analysis of substituted tryptamines by GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. For many tryptamines, a derivatization step is necessary to improve their chromatographic properties.
-
Sample Preparation :
-
To blood or urine samples, an internal standard is added.
-
The sample is then subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate.
-
For certain tryptamines, derivatization with an agent like pentafluoropropionic anhydride is performed to enhance volatility.
-
-
Gas Chromatography (GC) :
-
Column : A DB-1ms or HP-5MS capillary column (30 m) is commonly used.
-
Carrier Gas : Helium.
-
Temperature Program : A programmed temperature gradient is employed to separate the analytes.
-
-
Mass Spectrometry (MS) :
-
Ionization : Electron Impact (EI) ionization is typically used.
-
Detection : The mass spectrometer can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for targeted quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is highly sensitive and suitable for the analysis of non-volatile and thermally labile compounds in complex biological matrices.
-
Sample Preparation :
-
For plasma or serum samples, protein precipitation with a solvent like acetonitrile is a common first step.
-
The sample is centrifuged, and the resulting supernatant is collected for analysis.
-
-
Liquid Chromatography (LC) :
-
Column : A reversed-phase C18 column is frequently used for the separation of tryptamines.
-
Mobile Phase : A gradient elution with a mixture of an aqueous phase (e.g., 1 mM ammonium formate) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid) is typical.
-
Flow Rate : A flow rate of around 0.3 mL/min is often used with UHPLC systems.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Ionization : Electrospray ionization (ESI) in positive mode is commonly employed.
-
Detection : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored for each analyte.
-
Conclusion
The cross-validation of analytical data for substituted tryptamines reveals that both GC-MS and LC-MS/MS are powerful and reliable techniques. The choice between them is contingent upon the specific analyte, the sample matrix, the required sensitivity, and the analytical objective. For routine quantification in biological fluids, LC-MS/MS often provides a simpler workflow and is well-suited for non-volatile compounds. In contrast, GC-MS remains an invaluable tool for forensic applications where high-confidence structural elucidation is critical. By carefully considering the performance data and experimental protocols presented in this guide, researchers can select and implement the most appropriate analytical method to achieve accurate and reproducible results in their studies of substituted tryptamines.
Safety Operating Guide
Proper Disposal of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide: A Guide for Laboratory Professionals
The proper disposal of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide, a brominated indole derivative, is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound and associated waste materials. All chemical waste should be treated as hazardous unless a formal hazard assessment proves otherwise[1].
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE) and Engineering Controls:
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long-sleeved clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
This data is based on general best practices for handling indole derivatives and halogenated organic compounds[1].
Hazard Summary: Although not specifically classified, indole derivatives can be harmful if swallowed, and may cause skin and eye irritation[1][2]. The toxicological properties of this compound have not been thoroughly investigated[3]. Due to the presence of bromine, this compound is classified as a halogenated organic compound, which requires specific disposal procedures[4][5].
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) office[1][2]. Do not dispose of this chemical down the drain or in the regular trash [1][2].
-
Waste Segregation:
-
Solid Waste: Collect un-reusable solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container[1].
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. This waste stream must be designated as halogenated organic waste [4][5][6]. Do not mix with non-halogenated waste streams, as the disposal costs for halogenated waste are significantly higher due to the need for high-temperature incineration to prevent the formation of toxic dioxins[5][7].
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container[1].
-
-
Waste Containerization:
-
Waste Labeling:
-
Immediately label all waste containers with the words "Hazardous Waste" [1][2][6].
-
The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)[1][6].
-
The approximate concentration and volume/mass of the waste[1].
-
The date the waste was first added to the container[1].
-
The primary hazard(s) associated with the waste (e.g., "Toxic," "Irritant"). If the hazards are not fully known, this should be indicated[1].
-
-
-
Storage of Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory[1][2].
-
Keep waste containers securely closed at all times, except when actively adding waste[6].
-
Segregate the halogenated waste container from incompatible waste streams such as acids, bases, and oxidizers[8].
-
-
Waste Disposal Request:
-
When the waste container is full or reaches the time limit specified by your institution, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup[1].
-
Complete all required paperwork, accurately listing all contents of the waste container.
-
-
Spill Response:
-
In the event of a spill, evacuate the immediate area.
-
If the spill is small and you are trained to do so, wear appropriate PPE and contain the spill with an appropriate absorbent material.
-
Carefully sweep up the solid material, minimizing dust generation, and place it in the designated hazardous waste container[3].
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, or if you are unsure how to proceed, contact your institution's EHS office immediately[2].
-
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. Researchers should always refer to their specific, approved experimental protocols and conduct a thorough risk assessment before beginning any work.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. capotchem.com [capotchem.com]
- 4. bucknell.edu [bucknell.edu]
- 5. theory.labster.com [theory.labster.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for Handling N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on safety data for structurally similar bromo-indole and acetamide compounds. Prudent handling as a potentially hazardous chemical is strongly advised.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Standard/Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield | OSHA 29 CFR 1910.133 or European Standard EN166[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) with a breakthrough time of over 480 minutes is recommended. Double gloving is advisable.[1][2] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask for solids).[1][3][4] Use in a well-ventilated area, preferably under a chemical fume hood.[1][5] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[6] |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants to cover all exposed skin.[1] | |
| Foot Protection | Closed-toe shoes. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the chemical and prevent accidental exposure.
Experimental Protocol: Step-by-Step Handling Guide
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[5]
-
Assemble all necessary equipment (e.g., spatulas, glassware, weighing paper) and reagents before starting.
-
Don the required PPE as detailed in Table 1.
-
-
Weighing and Transfer:
-
Conduct all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Handle the solid carefully to avoid generating dust.[1]
-
Use appropriate tools (e.g., spatula) for transfers.
-
Close the container tightly after use.
-
-
In Use:
-
Post-Handling:
Storage
-
Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[9]
-
Keep containers tightly sealed to prevent moisture absorption and contamination.[9]
-
Store away from incompatible materials.[8]
-
Ensure all containers are clearly labeled with the chemical name and associated hazards.[9]
Emergency and Disposal Plans
First Aid Measures
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Action |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1] |
| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water.[7] Call a poison center or doctor for treatment advice.[1] |
Spill Response
-
Evacuate and Secure: Alert others in the area and evacuate non-essential personnel. Ensure adequate ventilation.
-
Control Ignition Sources: If the material is flammable or used with flammable solvents, extinguish all nearby ignition sources.
-
Contain and Clean:
-
For solid spills, carefully sweep or shovel the material into a suitable, labeled hazardous waste container, avoiding dust generation.[2]
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent followed by soap and water.
-
Dispose: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
Disposal Plan
Chemical waste containing this compound must be managed as hazardous waste according to institutional and regulatory guidelines.
-
Waste Categorization: All waste containing this compound must be collected in a dedicated container for halogenated organic waste .[9][10] Do not mix with non-halogenated organic waste.[9]
-
Labeling: Ensure the waste container is clearly labeled "Hazardous Waste" and includes the chemical name.[2][9]
-
Storage: Store the sealed waste container in a designated, secure secondary containment area away from incompatible materials while awaiting pickup.[2]
-
Disposal: Arrange for disposal through a licensed professional waste disposal company.[2] Do not dispose of this chemical down the drain or in regular trash.[2]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Bromoindole 99 10075-50-0 [sigmaaldrich.com]
- 4. biosynth.com [biosynth.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical disposal | UK Science Technician Community [community.preproom.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
